Shinjulactone L
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1S,2S,4S,6R,7S,9R,13S,14R,15S,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-15-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-9-6-14(24)20(27)22(5)12(9)7-15-21(4)13(8-16(25)29-15)10(2)18(28-11(3)23)17(26)19(21)22/h9-10,12-15,18-19,24H,6-8H2,1-5H3/t9-,10-,12+,13+,14+,15-,18+,19+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQVKFMTKLRTHY-WKIJOOPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(C(C4CC(=O)O3)C)OC(=O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)[C@H]([C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Initial Discovery of Shinjulactone L: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational discovery of Shinjulactone L, a quassinoid isolated from Ailanthus altissima (the Tree of Heaven). While the full text of the original discovery publication is not readily accessible, this document synthesizes the available information from the primary abstract and related scientific literature to provide a comprehensive overview for research and development purposes.
Core Discovery
This compound was first isolated and its structure elucidated by Masami Ishibashi, Takahiko Tsuyuki, and Takeyoshi Takahashi. Their findings were published in the Bulletin of the Chemical Society of Japan in 1985. The compound was identified as a new bitter principle from Ailanthus altissima Swingle, a plant long used in traditional medicine and known for its rich content of quassinoids.[1]
The structure of this compound was determined to be 12β-acetoxy-2α-hydroxypicrasane-1,11,16-trione.[1] This established it as a member of the C20-picrasane type quassinoids, a class of compounds known for their complex and highly oxygenated structures.
Physicochemical and Spectroscopic Data
Detailed quantitative data from the original publication remains elusive due to the lack of access to the full text. However, based on the elucidated structure and data from related shinjulactones, the following table summarizes the expected and known physicochemical properties.
| Property | Data | Source |
| Molecular Formula | C₂₂H₂₈O₇ | Calculated from structure |
| Molecular Weight | 404.45 g/mol | Calculated from structure |
| Class | Quassinoid (Picrasane) | [1] |
| Source Organism | Ailanthus altissima Swingle | [1] |
| Key Structural Features | 12β-acetoxy group, 2α-hydroxy group, picrasane skeleton with trione functionality | [1] |
| ¹H NMR, ¹³C NMR, IR, MS | Specific data not available from the original abstract. Characterization would have relied on these standard spectroscopic techniques. | Inferred |
Experimental Protocols
While the precise experimental details from the 1985 publication are unavailable, a general methodology for the isolation and purification of quassinoids from Ailanthus altissima can be reconstructed from numerous related studies. This typically involves a multi-step process of extraction and chromatography.
General Isolation and Purification Workflow
A plausible workflow for the initial discovery of this compound, based on common practices for quassinoid isolation, is outlined below.
References
Shinjulactone L from Ailanthus altissima: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of Shinjulactone L, a quassinoid natural product found in Ailanthus altissima, the "Tree of Heaven." Due to the limited publicly available data specifically on this compound, this document leverages information on its natural source, its chemical class (quassinoids), and closely related compounds isolated from the same plant to provide a thorough understanding of its potential for drug discovery and development.
Introduction to Ailanthus altissima and its Quassinoids
Ailanthus altissima is a rapidly growing deciduous tree native to China, which has become an invasive species in many parts of the world.[1] The plant is a rich source of a class of structurally complex and biologically active triterpenoids known as quassinoids.[2][3] These compounds are responsible for many of the plant's traditional medicinal uses, including the treatment of colds, and gastric diseases, and for their antitumor properties.[3]
This compound belongs to this family of quassinoids. While research on this specific compound is limited, the biological activities of other quassinoids from A. altissima, such as Ailanthone and Shinjulactone A, have been more extensively studied, revealing potent cytotoxic, herbicidal, and anti-inflammatory effects.[4][5][6]
Isolation of Quassinoids from Ailanthus altissima
General Experimental Protocol
The isolation of quassinoids from A. altissima typically involves a multi-step process of extraction and chromatographic purification.
1. Plant Material Collection and Preparation:
-
Bark, leaves, or roots of Ailanthus altissima are collected. The bark is often the preferred source for many quassinoids.[7][8]
-
The plant material is air-dried and ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material is extracted with an organic solvent. Methanol or 95% ethanol are commonly used.[7][9]
-
Extraction is typically performed at room temperature with stirring for several days or using a Soxhlet apparatus for continuous extraction.
-
The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.
3. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Quassinoids are often enriched in the ethyl acetate and chloroform fractions.
4. Chromatographic Purification:
-
The enriched fractions are subjected to a series of chromatographic techniques to isolate individual compounds.
-
Silica Gel Column Chromatography: This is a primary separation technique where the extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol).
-
Sephadex LH-20 Column Chromatography: This technique is used for further purification, particularly for separating compounds based on their size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase (C18) preparative HPLC is often the final step to obtain highly pure compounds. A gradient of water and acetonitrile or methanol is typically used as the mobile phase.
-
5. Structure Elucidation:
-
The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure.
-
The structure of this compound was first reported in 1985 in the Bulletin of the Chemical Society of Japan.
-
Quantitative Data of Related Quassinoids
Specific quantitative data for this compound, such as its typical yield from A. altissima or its bioactivity metrics (e.g., IC₅₀ values), are not available in the reviewed literature. However, data for the related and well-studied quassinoid, Ailanthone, can provide a valuable reference point for researchers.
| Compound | Cell Line | Biological Activity | IC₅₀ Value | Reference |
| Ailanthone | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | 0.5 - 8.0 µg/ml (dose-dependent) | [5] |
| Ailanthone | HCT116 (Colon Cancer) | Inhibition of cell viability (48h) | 1.147 ± 0.056 µM | |
| Ailanthone | SW620 (Colon Cancer) | Inhibition of cell viability (48h) | 2.333 ± 0.23 µM | |
| Ailanthone | NCM460 (Normal Colon) | Cytotoxicity (48h) | 3.89 ± 0.553 µM | |
| Shinjulactone A | Endothelial Cells | Inhibition of IL-1β-induced NFκB activation | ~1 µM | [6] |
Table 1: Bioactivity of Quassinoids from Ailanthus altissima
Potential Signaling Pathways of this compound
Direct studies on the signaling pathways modulated by this compound have not been identified in the current literature. However, based on the mechanisms of action of structurally similar quassinoids, Shinjulactone A and Ailanthone, we can hypothesize potential pathways that this compound may influence.
The NF-κB Signaling Pathway (inferred from Shinjulactone A)
Shinjulactone A has been shown to be an effective inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in endothelial cells.[6] This pathway is a critical regulator of inflammation, and its inhibition can block the expression of pro-inflammatory genes. Given the structural similarity, it is plausible that this compound could also exhibit inhibitory effects on this pathway.
Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
The JAK/STAT Signaling Pathway (inferred from Ailanthone)
Ailanthone, another major quassinoid from A. altissima, has been shown to suppress the activity of cancer cells by inhibiting the JAK/STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway, particularly STAT3. This pathway is crucial for cell proliferation, differentiation, and apoptosis. The structural similarities between Ailanthone and this compound suggest that the latter may also interact with components of this pathway.
Figure 2: Hypothesized inhibition of the JAK/STAT signaling pathway by this compound.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the isolation and characterization of this compound from Ailanthus altissima.
Figure 3: Generalized experimental workflow for the isolation of this compound.
Conclusion and Future Directions
This compound, a quassinoid from Ailanthus altissima, represents a promising yet understudied natural product. While direct evidence of its biological activity and mechanism of action is scarce, the well-documented activities of its close chemical relatives, Shinjulactone A and Ailanthone, strongly suggest its potential as a modulator of key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and JAK/STAT pathways.
Future research should focus on the targeted isolation of this compound to obtain sufficient quantities for comprehensive biological evaluation. Key research objectives should include:
-
Quantitative analysis of this compound content in various parts of A. altissima.
-
In-depth biological screening to determine its cytotoxic, anti-inflammatory, and other potential therapeutic activities, including the determination of IC₅₀ values against a panel of cell lines.
-
Mechanistic studies to definitively identify the signaling pathways modulated by this compound.
The information compiled in this guide, though partly based on inference from related compounds, provides a solid foundation and a clear roadmap for researchers to unlock the full therapeutic potential of this compound.
References
- 1. Virtual screening–molecular docking–activity evaluation of Ailanthus altissima (Mill.) swingle bark in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Antitumor activity of the Ailanthus altissima bark phytochemical ailanthone against breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity profiling of Sanghuangporus lonicerinus: antioxidant, hypoglycaemic, and anticancer potential via in-vitro and in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of intracellular signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Bioactivities and Chemical Analysis of Ailanthus altissima (Mill.) Swingle [mdpi.com]
- 9. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Shinjulactone L: An Examination of a Potential Novel Quassinoid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The study of natural products for novel therapeutic agents is a cornerstone of pharmaceutical research. Within this field, the quassinoids, a class of highly oxygenated triterpenoids derived from plants of the Simaroubaceae family, have garnered significant attention for their diverse and potent biological activities. Notably, compounds isolated from the Tree of Heaven (Ailanthus altissima) have demonstrated cytotoxic, anti-inflammatory, and insecticidal properties. This guide addresses the query of Shinjulactone L, a putative member of the shinjulactone group of quassinoids.
Following a comprehensive review of the current scientific literature, it is important to note that This compound is not a recognized compound in published chemical databases or research articles. The name may be the result of a typographical error, a reference to an unpublished internal discovery, or a yet-to-be-disclosed novel finding.
This document, therefore, pivots to provide a detailed overview of the known shinjulactones, offering a foundational understanding of their chemical structures, physicochemical properties, and biological activities. This information serves as a valuable resource for researchers interested in this class of molecules and provides a comparative framework for the potential future discovery of this compound.
The Shinjulactone Family: A Profile of Known Analogs
Shinjulactones are a series of C20, C22, and C19 quassinoids isolated from Ailanthus altissima. Their complex polycyclic structures and varied oxygenation patterns contribute to a wide range of biological effects. Below is a summary of the key known shinjulactones.
Chemical Structures
The fundamental structure of shinjulactones is a highly modified triterpene skeleton. Variations in substituents and stereochemistry across the different analogs give rise to their distinct properties.
Physicochemical and Biological Properties
The following table summarizes the key quantitative data for prominent shinjulactones.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Biological Activity | IC50 | Reference |
| Shinjulactone A | C20H24O7 | 376.4 | Inhibition of IL-1β-induced NF-κB activation in endothelial cells | ~1 µM | [1] |
| Shinjulactone B | C19H22O7 | 362.38 | Not extensively reported | - | [2] |
| Shinjulactone C | C20H22O7 | 374.4 | Not extensively reported | - | [3] |
| Shinjulactone K | C22H32O7 | 408.5 | Not extensively reported | - | [4] |
Experimental Methodologies
The isolation and characterization of shinjulactones, as well as the evaluation of their biological activities, involve a range of standard and advanced laboratory techniques.
Isolation of Shinjulactones from Ailanthus altissima
A general workflow for the isolation of quassinoids from plant material is depicted below. This process typically involves extraction, followed by chromatographic separation.
Caption: General workflow for the isolation and identification of shinjulactones.
Evaluation of Anti-Inflammatory Activity (Shinjulactone A)
The anti-inflammatory properties of Shinjulactone A were assessed by measuring its ability to inhibit NF-κB activation in endothelial cells.[1]
Protocol:
-
Cell Culture: Primary endothelial cells are cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with varying concentrations of Shinjulactone A.
-
Stimulation: Endothelial inflammation is induced by adding interleukin-1β (IL-1β).
-
NF-κB Activation Assay: The activation of the NF-κB signaling pathway is quantified.
-
Monocyte Adhesion Assay: The adhesion of monocytes to the endothelial cells is measured as a functional outcome of inflammation.
Biological Signaling
Shinjulactone A has been shown to specifically inhibit the IL-1β-induced NF-κB pathway in endothelial cells. This is a critical pathway in the pathogenesis of atherosclerosis.
Caption: Inhibitory effect of Shinjulactone A on the NF-κB signaling pathway.
Future Directions
The potent biological activities of the known shinjulactones, particularly the anti-inflammatory effects of Shinjulactone A, underscore the therapeutic potential of this class of compounds. The prospective discovery and characterization of new analogs, such as a hypothetical "this compound," would be a valuable addition to this family. Researchers are encouraged to continue exploring the chemical diversity of Ailanthus altissima and other species of the Simaroubaceae family.
Should this compound be identified in the future, the experimental and analytical frameworks outlined in this guide will be instrumental in its isolation, structural elucidation, and biological characterization. A thorough investigation of its properties will be crucial in determining its potential as a lead compound for drug development.
References
- 1. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound: SHINJULACTONE B (CHEMBL1723340) - ChEMBL [ebi.ac.uk]
- 3. Shinjulactone C | C20H22O7 | CID 11970132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Shinjulactone K | C22H32O7 | CID 460541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Shinjulactone L: A Technical Overview of a Lesser-Known Quassinoid
This guide will therefore provide a comprehensive overview of the Shinjulactone family of compounds, with a specific focus on the well-researched Shinjulactone A , for which significant data on its biological activity, mechanism of action, and experimental protocols exist. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.
Introduction to Shinjulactones
Shinjulactones are a class of quassinoids, which are bitter, tetracyclic triterpenoid derivatives isolated from plants of the Simaroubaceae family, notably the Tree of Heaven (Ailanthus altissima). These compounds have garnered scientific interest due to their diverse and potent biological activities.
Shinjulactone A: Chemical Identity and Properties
While the specific details for Shinjulactone L remain elusive, comprehensive data for the closely related Shinjulactone A is available.
| Identifier | Value |
| IUPAC Name | (1S,4R,5R,7S,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.0¹,⁷.0⁴,¹⁹.0¹³,¹⁸]nonadec-14-en-9-one |
| CAS Number | 94451-21-5 |
| Molecular Formula | C₂₀H₂₆O₇ |
| Molecular Weight | 378.4 g/mol |
Biological Activity and Therapeutic Potential of Shinjulactone A
Shinjulactone A has demonstrated significant potential in preclinical studies, particularly in the context of vascular inflammation and related pathologies such as atherosclerosis.
Anti-inflammatory Effects
Shinjulactone A has been identified as a potent inhibitor of endothelial inflammation. Research has shown that it can effectively block the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.
Inhibition of Endothelial-Mesenchymal Transition (EndMT)
The transition of endothelial cells to a mesenchymal phenotype is a critical process in the development of various cardiovascular diseases. Shinjulactone A has been shown to significantly inhibit this transition, suggesting its potential in preventing the progression of diseases like atherosclerosis.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the biological activity of Shinjulactone A.
| Parameter | Value | Cell Type | Experimental Condition |
| IC₅₀ for NF-κB Inhibition | ~5 µM | Bovine Aortic Endothelial Cells (BAECs) | IL-1β stimulation |
| Effective Concentration for EndMT Inhibition | 10 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | TGF-β1 and IL-1β stimulation |
Mechanism of Action: Signaling Pathways
The primary mechanism of action for Shinjulactone A's anti-inflammatory effects involves the modulation of the NF-κB signaling pathway.
Figure 1. Proposed mechanism of Shinjulactone A in inhibiting the NF-κB signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of Shinjulactone A.
Cell Culture
-
Bovine Aortic Endothelial Cells (BAECs): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Cultured in Endothelial Cell Growth Medium-2 (EGM-2) supplemented with the provided growth factors.
NF-κB Activation Assay (Western Blot)
-
Seed BAECs in 6-well plates and grow to confluence.
-
Pre-treat cells with varying concentrations of Shinjulactone A (or vehicle control) for 1 hour.
-
Stimulate cells with IL-1β (10 ng/mL) for 30 minutes.
-
Lyse the cells and collect total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65 (a subunit of NF-κB) and total p65.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
The Biological Activity of Shinjulactone L: A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shinjulactone L is a member of the quassinoid family, a group of structurally complex and highly oxygenated triterpenoids derived from plants of the Simaroubaceae family. Notably, it is isolated from Ailanthus altissima, a plant with a long history in traditional medicine for treating a variety of ailments. Quassinoids, as a class, have garnered significant scientific interest due to their broad spectrum of biological activities, including potent antitumor, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogues, with a focus on its potential as a therapeutic agent. The information is presented to aid researchers and professionals in drug discovery and development in understanding its mechanisms of action and to provide a foundation for future investigation.
Cytotoxic Activity
While specific cytotoxic data for this compound is limited in the currently available scientific literature, numerous studies have demonstrated the potent anticancer activities of other quassinoids isolated from Ailanthus altissima. These compounds serve as a valuable reference for the potential efficacy of this compound. The cytotoxic activity of these related quassinoids is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Altissinol A | Hep3B | 0.8 ± 0.1 | [1] |
| HepG2 | 1.2 ± 0.2 | [1] | |
| Altissinol B | Hep3B | 1.5 ± 0.3 | [1] |
| HepG2 | 2.1 ± 0.4 | [1] | |
| Ailanthone | MCF-7 | See Note 1 | [2] |
| HepG2 | Data not specified | [2] | |
| Hep3B | Data not specified | [2] | |
| Shinjulactone A | Not reported | Not reported | |
| Shinjulactone C | Not reported | Not reported | |
| Chaparrinone | HepG2/ADM (multidrug resistant) | More sensitive than Doxorubicin | [1] |
Note 1: Ailanthone demonstrated a dose-dependent inhibition of MCF-7 cell proliferation, with viability at 48 hours being 77.27% at 0.5 µg/ml and 52.40% at 8.0 µg/ml[2].
Anti-Inflammatory Activity
Research on the closely related quassinoid, Shinjulactone A, provides significant insight into the potential anti-inflammatory mechanism of this compound. Shinjulactone A has been identified as a potent inhibitor of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).
| Compound | Activity | IC50 (µM) | Cell Line | Inducer | Reference |
| Shinjulactone A | Inhibition of NF-κB activation | ~ 1 | Bovine Aortic Endothelial Cells (BAECs) | Interleukin-1β (IL-1β) | [3][4] |
This inhibitory activity on a key inflammatory pathway suggests that this compound may also possess significant anti-inflammatory properties, a promising area for further investigation.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic activity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Human cancer cell lines (e.g., HepG2, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded cells is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treatment wells.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This protocol describes a method to assess the potential of a compound to inhibit the lytic cycle of the Epstein-Barr virus, a key aspect of its potential antiviral activity.
-
Cell Culture:
-
Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in RPMI-1640 medium supplemented with fetal bovine serum.
-
-
Induction of EBV Lytic Cycle:
-
The EBV lytic cycle is induced in Raji cells by treating them with a combination of a phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), and a histone deacetylase inhibitor, like sodium butyrate.
-
-
Compound Treatment:
-
Raji cells are pre-incubated with various concentrations of this compound for a specified time before the addition of the inducing agents.
-
-
Immunofluorescence Staining:
-
After a suitable incubation period (e.g., 48 hours) with the inducing agents and the test compound, the cells are harvested, washed, and smeared onto glass slides.
-
The cells are fixed (e.g., with acetone) and then stained using an indirect immunofluorescence method.
-
This involves incubating the fixed cells with human serum containing high-titer antibodies against EBV-EA, followed by a fluorescein-conjugated anti-human IgG antibody.
-
-
Microscopic Analysis and Quantification:
-
The percentage of cells expressing the early antigen (fluorescent cells) is determined by counting at least 500 cells per sample under a fluorescence microscope.
-
The inhibitory effect of this compound is calculated by comparing the percentage of EA-positive cells in the treated samples to that in the control samples (treated with inducers but not the test compound).
-
Signaling Pathways and Mechanisms of Action
Based on studies of the closely related Shinjulactone A, a likely mechanism of anti-inflammatory action for this compound involves the inhibition of the NF-κB signaling pathway.
Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
The diagram above illustrates the canonical NF-κB signaling cascade initiated by the pro-inflammatory cytokine IL-1β. Binding of IL-1β to its receptor activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release of the NF-κB (p50/p65) dimer. The active NF-κB dimer translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound, based on data from Shinjulactone A, is proposed to exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation of NF-κB and the downstream inflammatory response.
Experimental Workflow
A logical workflow for the preclinical evaluation of this compound's biological activity is crucial for its development as a potential therapeutic agent.
A generalized workflow for the preclinical assessment of this compound.
This workflow begins with the isolation and purification of this compound, followed by a multi-pronged in vitro screening to assess its cytotoxic, anti-inflammatory, and antiviral activities. Promising results would then lead to more in-depth mechanism of action studies to identify its molecular targets and affected signaling pathways. Subsequent validation in relevant in vivo animal models is a critical step to evaluate its efficacy and safety profile. Finally, comprehensive preclinical toxicology and pharmacokinetic studies are necessary before the compound can be considered for further drug development and optimization.
Conclusion
This compound, a quassinoid from Ailanthus altissima, represents a promising natural product with potential therapeutic applications. While direct experimental data for this compound is emerging, the well-documented biological activities of its close analogues, particularly in the realms of anticancer and anti-inflammatory action, provide a strong rationale for its continued investigation. The methodologies and proposed mechanisms of action outlined in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies focusing on elucidating its specific molecular targets and comprehensive in vivo efficacy and safety profiling are warranted to fully realize its promise as a novel therapeutic agent.
References
- 1. Cytotoxic quassinoids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the Ailanthus altissima bark phytochemical ailanthone against breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Shinjulactone L
Disclaimer: As of late 2025, publicly available scientific literature extensively details the mechanism of action for Shinjulactone A, a closely related quassinoid, but lacks specific experimental data for Shinjulactone L. This guide will provide a comprehensive overview of the well-documented mechanisms of Shinjulactone A, which is presented here as a representative model for the likely biological activities of this compound due to structural similarities within the quassinoid family. The information herein is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Anti-inflammatory and Anti-atherosclerotic Properties
Shinjulactone A has been identified as a potent inhibitor of vascular inflammation and the endothelial-mesenchymal transition (EndMT), two key processes in the pathogenesis of atherosclerosis.[1][2][3] Its primary mechanism involves the targeted modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in endothelial cells.[1][2]
1.1 Inhibition of the NF-κB Signaling Pathway
Shinjulactone A selectively blocks the activation of NF-κB in endothelial cells induced by the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][2] This inhibitory action is crucial as the NF-κB pathway is a central regulator of inflammatory responses, including the expression of cell adhesion molecules that facilitate the recruitment of monocytes to the vascular endothelium, a critical step in the formation of atherosclerotic plaques.[1][2]
A noteworthy aspect of Shinjulactone A's activity is its cell-type specificity. While it effectively inhibits IL-1β-induced NF-κB activation in endothelial cells, it does not affect lipopolysaccharide (LPS)-induced NF-κB activation in macrophages.[1][2] This suggests a targeted mechanism that may offer a safer therapeutic profile by preserving essential innate immune functions in macrophages while combating endothelial inflammation.[1][2][3]
1.2 Inhibition of the Endothelial-Mesenchymal Transition (EndMT)
In addition to its anti-inflammatory effects, Shinjulactone A significantly inhibits the Endothelial-Mesenchymal Transition (EndMT).[1][2][3] EndMT is a process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype, contributing to plaque instability and the progression of atherosclerosis.[1][2] Shinjulactone A was shown to reduce the expression of the mesenchymal marker α-SMA (alpha-smooth muscle actin) while partially restoring the expression of the endothelial marker VE-cadherin in the presence of EndMT-inducing factors.[3]
Quantitative Data
The following table summarizes the key quantitative data reported for the biological activity of Shinjulactone A.
| Parameter | Value | Cell Type | Assay | Source |
| IC50 for NF-κB activation | ~1 µM | Endothelial Cells | IL-1β-induced NF-κB activation assay | [1][2] |
| Monocyte Adhesion Inhibition | Significant at 1 µM and 10 µM | Bovine Aortic Endothelial Cells (BAECs) | Monocyte adhesion assay | [3] |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of Shinjulactone A are provided below.
3.1 Cell Culture and Treatment
-
Cell Lines: Primary endothelial cells, such as Bovine Aortic Endothelial Cells (BAECs), and macrophage cell lines were used.[1][2][3]
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: For inhibition studies, endothelial cells were pre-treated with Shinjulactone A (at concentrations typically ranging from 1 µM to 10 µM) or a vehicle control (DMSO) for a specified period before stimulation with an inflammatory agent like IL-1β (e.g., 10 ng/mL or 20 ng/mL).[2]
3.2 NF-κB Activation Assay
-
Principle: To quantify the activation of the NF-κB pathway, methods such as luciferase reporter assays are commonly employed.
-
Methodology:
-
Endothelial cells are transiently transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.
-
Post-transfection, cells are pre-treated with Shinjulactone A or a control.
-
The inflammatory response is induced by adding IL-1β.
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of Shinjulactone A indicates inhibition of NF-κB activation.
-
3.3 Monocyte Adhesion Assay
-
Principle: This assay measures the ability of monocytes to adhere to a monolayer of endothelial cells, a process mediated by cell adhesion molecules whose expression is regulated by NF-κB.
-
Methodology:
-
A monolayer of endothelial cells (e.g., BAECs) is grown in a multi-well plate.
-
The endothelial cells are pre-treated with Shinjulactone A or a control, followed by stimulation with IL-1β to induce the expression of adhesion molecules.
-
Fluorescently labeled monocytic cells (e.g., THP-1) are added to the endothelial cell monolayer and allowed to adhere.
-
Non-adherent monocytes are washed away.
-
The number of adherent monocytes is quantified by microscopy and image analysis.[3]
-
3.4 Western Blot Analysis for EndMT Markers
-
Principle: To assess the effect of Shinjulactone A on the Endothelial-Mesenchymal Transition, the protein levels of key endothelial and mesenchymal markers are measured.
-
Methodology:
-
Endothelial cells are treated with EndMT-inducing factors (e.g., TGF-β and IL-1β) in the presence or absence of Shinjulactone A for an extended period (e.g., 5 days).[2]
-
Total protein is extracted from the cells and quantified.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for endothelial markers (e.g., VE-cadherin) and mesenchymal markers (e.g., α-SMA).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine changes in protein expression.
-
Conclusion
The available evidence strongly indicates that Shinjulactone A, a representative quassinoid, exerts its biological effects primarily through the targeted inhibition of the IL-1β-induced NF-κB signaling pathway in endothelial cells. This leads to a reduction in vascular inflammation and monocyte adhesion. Furthermore, Shinjulactone A demonstrates the ability to inhibit the endothelial-mesenchymal transition. These mechanisms collectively suggest a significant therapeutic potential for Shinjulactone A, and likely other related shinjulactones such as this compound, in the treatment and prevention of atherosclerosis and other inflammatory cardiovascular diseases.[1][2][3] Further research is warranted to specifically elucidate the mechanism of action of this compound and to evaluate its efficacy and safety in preclinical and clinical settings.
References
Early Research on Shinjulactone L's Effects: A Technical Guide
Preliminary Note: Extensive research has been conducted to gather information on the biological effects of "Shinjulactone L." However, no scientific literature or data corresponding to a compound with this specific name has been identified. The available body of research points to significant findings for a closely related compound, Shinjulactone A . It is plausible that "this compound" is a misnomer or a less common designation. This guide will, therefore, provide a comprehensive overview of the early research on Shinjulactone A, adhering to the core requirements of the original query.
This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the initial scientific investigations into the effects of Shinjulactone A. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways.
Quantitative Data Summary
The following tables present a summary of the key quantitative findings from early research on Shinjulactone A, focusing on its anti-inflammatory and cellular effects.
| Bioassay | Target | Cell Line | Reported Value | Reference |
| NF-κB Activation Inhibition | IL-1β-induced NF-κB activation | Endothelial Cells | IC50 ≈ 1 µM | [1][2][3] |
| NF-κB Activation Inhibition | LPS-induced NF-κB activation | Macrophages | No effect | [1][3] |
| Cytotoxicity | Cell Viability | Bovine Aortic Endothelial Cells (BAECs) | No significant toxicity up to 10 µM | [4] |
Detailed Experimental Protocols
This section outlines the methodologies for the key experiments cited in the early research on Shinjulactone A.
NF-κB Activation Assay
-
Objective: To determine the effect of Shinjulactone A on the activation of the NF-κB signaling pathway in endothelial cells.
-
Cell Culture: Primary endothelial cells were cultured under standard conditions.
-
Treatment Protocol:
-
Endothelial cells were pre-treated with varying concentrations of Shinjulactone A (ranging from 0 to 10 µM) or a known NF-κB inhibitor (Bay 11-782) as a positive control.[4]
-
After the pre-treatment period, the cells were stimulated with Interleukin-1β (IL-1β) to induce inflammation and activate the NF-κB pathway.[1]
-
-
Analysis:
-
NF-κB activation was assessed by monitoring the phosphorylation of the p65 subunit (pS536-p65) via immunoblotting.[4]
-
The levels of phosphorylated p65 were quantified and compared between the different treatment groups.
-
Monocyte Adhesion Assay
-
Objective: To evaluate the impact of Shinjulactone A on the adhesion of monocytes to endothelial cells, a key process in vascular inflammation.
-
Cell Culture: Confluent monolayers of bovine aortic endothelial cells (BAECs) were used.
-
Treatment Protocol:
-
BAEC monolayers were pre-treated with Shinjulactone A (1–10 µM) for one hour.
-
The cells were then stimulated with IL-1β (20 ng/mL) for six hours to induce the expression of adhesion molecules.
-
THP-1 monocytic cells were added to the BAEC monolayers and incubated for 30 minutes.
-
-
Analysis:
-
Non-adherent monocytes were removed by washing.
-
The number of adherent monocytes was counted and quantified using microscopy.
-
Cytotoxicity Assay
-
Objective: To assess the potential toxic effects of Shinjulactone A on endothelial cells.
-
Cell Culture: Cultured BAECs were treated with Shinjulactone A (1–10 µM) and Bay 11-782 (1–10 µM) as a comparator.[4]
-
Treatment and Monitoring:
Endothelial-Mesenchymal Transition (EndMT) Assay
-
Objective: To investigate the effect of Shinjulactone A on the process of EndMT, where endothelial cells acquire mesenchymal characteristics.[1]
-
Cell Culture and Treatment:
-
Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows described in the early research on Shinjulactone A.
Caption: IL-1β-Induced NF-κB Signaling Pathway and Inhibition by Shinjulactone A.
Caption: Experimental Workflow for Assessing Shinjulactone A Effects on EndMT.
References
- 1. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on Shinjulactone L and Related Quassinoids from Ailanthus altissima
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on Shinjulactone L, a quassinoid isolated from Ailanthus altissima. Due to the limited specific data on this compound, this guide also incorporates an in-depth analysis of related, well-studied quassinoids from the same plant, namely ailanthone and Shinjulactone A, to provide a broader context of the potential biological activities and mechanisms of this class of compounds.
This compound: Structure and Physicochemical Properties
This compound is a naturally occurring quassinoid, a class of degraded triterpenes known for their bitter taste and diverse biological activities. It was first isolated from the root bark of Ailanthus altissima, commonly known as the "Tree of Heaven".
Structure Elucidation: The chemical structure of this compound has been determined to be 12β-acetoxy-2α-hydroxypicrasane-1,11,16-trione. Its molecular formula is C₂₂H₃₀O₇, with a molecular weight of 406.47 g/mol . The structure was elucidated through spectral and chemical methods.
Physicochemical Data Summary:
| Property | Value |
| Molecular Formula | C₂₂H₃₀O₇ |
| Molecular Weight | 406.47 g/mol |
| Appearance | Colorless prisms |
| Source | Root bark of Ailanthus altissima |
Note: Detailed experimental data on the biological activity of this compound is not extensively available in current scientific literature. The following sections will focus on the biological activities of closely related and well-researched quassinoids from Ailanthus altissima to provide a comprehensive overview of the potential applications of this compound class.
Biological Activities of Related Quassinoids from Ailanthus altissima
Quassinoids isolated from Ailanthus altissima have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and insecticidal activities.[1] The primary focus of recent research has been on their potential as anticancer and anti-inflammatory agents.
Ailanthone is one of the most studied quassinoids from Ailanthus altissima and has shown significant antitumor effects against a variety of cancer cell lines.[2][3]
Quantitative Data on Anticancer Activity of Ailanthone:
| Cell Line | Cancer Type | IC₅₀ | Reference |
| AR-FL | Prostate Cancer | 69 nM | [4] |
| AR-Vs (AR₁-₆₅₁) | Prostate Cancer | 309 nM | [4] |
| Hep3B | Hepatoma | Potent Activity | [5] |
| HepG2 | Hepatoma | Potent Activity | [5] |
| HepG2/ADM (multidrug resistant) | Hepatoma | More sensitive than Doxorubicin | [5] |
Mechanism of Anticancer Action:
Ailanthone exerts its anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Ailanthone induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.[3] It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[6]
-
Cell Cycle Arrest: It can cause cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell type, by decreasing the expression of cyclins and cyclin-dependent kinases (CDKs) and increasing the expression of p21 and p27.[3][4]
-
Inhibition of Signaling Pathways: Ailanthone has been found to inhibit key cancer-promoting signaling pathways, including the PI3K/AKT and JAK/STAT3 pathways.[3][7]
-
DNA Damage Response: The compound can trigger a DNA damage response, characterized by the activation of the ATM/ATR pathway.[4]
-
Modulation of microRNAs: Ailanthone can upregulate tumor-suppressive microRNAs and downregulate oncogenic microRNAs, contributing to its anticancer activity.[2]
Signaling Pathway of Ailanthone in Cancer Cells:
Caption: Ailanthone's anticancer mechanism.
Shinjulactone A has been identified as a potent inhibitor of endothelial inflammation, a key process in the development of atherosclerosis.[8]
Quantitative Data on Anti-inflammatory Activity of Shinjulactone A:
| Target | Effect | IC₅₀ | Reference |
| IL-1β-induced NFκB activation | Inhibition | ~1 µM | [8] |
Mechanism of Anti-inflammatory Action:
Shinjulactone A exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in endothelial cells.[8] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.
-
Inhibition of NF-κB Activation: Shinjulactone A efficiently blocks the activation of NF-κB induced by interleukin-1β (IL-1β).[8]
-
Reduction of Monocyte Adhesion: By inhibiting NF-κB, Shinjulactone A reduces the expression of adhesion molecules on endothelial cells, thereby decreasing the adhesion of monocytes, a critical step in the formation of atherosclerotic plaques.[9]
-
Inhibition of Endothelial-Mesenchymal Transition (EndMT): Shinjulactone A has also been shown to inhibit the EndMT, a process that contributes to atherosclerosis and plaque instability.[8][9]
Signaling Pathway of Shinjulactone A in Endothelial Inflammation:
Caption: Shinjulactone A's anti-inflammatory mechanism.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are summarized methodologies for the investigation of related quassinoids.
-
Cell Lines: Human cancer cell lines (e.g., HepG2, Hep3B, A549, H1299, H1975).
-
Method: Cells are seeded in 96-well plates and treated with various concentrations of ailanthone for a specified period (e.g., 24, 48, 72 hours). Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by using an ATP luminescent high-throughput assay.[3] The IC₅₀ value is calculated from the dose-response curve.
-
Method: Apoptosis can be detected by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining. Western blotting can be used to measure the expression levels of apoptosis-related proteins such as caspases, Bcl-2, and Bax.[3] DAPI staining can be used to observe nuclear fragmentation, a hallmark of apoptosis.[3]
-
Method: Cells are treated with ailanthone, harvested, fixed in ethanol, and stained with PI. The DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3]
-
Cell Lines: Primary endothelial cells (e.g., bovine aortic endothelial cells - BAEC).
-
Method: Cells are pre-treated with Shinjulactone A and then stimulated with IL-1β. NF-κB activation is monitored by Western blotting for the phosphorylated form of the p65 subunit of NF-κB (p-p65).[8]
-
Method: Confluent endothelial cell monolayers are pre-treated with Shinjulactone A and stimulated with IL-1β. Fluorescently labeled monocytes (e.g., THP-1 cells) are then added. After an incubation period, non-adherent cells are washed away, and the number of adherent monocytes is quantified by fluorescence microscopy.[9]
Experimental Workflow for Screening Anti-inflammatory Compounds:
Caption: Workflow for identifying anti-inflammatory compounds.
Conclusion and Future Perspectives
This compound is a structurally characterized quassinoid from Ailanthus altissima. While specific biological data for this compound is limited, the extensive research on related quassinoids like ailanthone and Shinjulactone A reveals the significant therapeutic potential of this chemical class. Ailanthone shows promise as a multi-targeted anticancer agent, while Shinjulactone A is a potential candidate for the development of novel anti-inflammatory and anti-atherosclerotic drugs.
Future research should focus on:
-
Detailed biological evaluation of this compound: To determine its specific anticancer, anti-inflammatory, and other pharmacological activities.
-
Structure-activity relationship (SAR) studies: To understand the key structural features of shinjulactones responsible for their biological effects and to design more potent and selective analogs.
-
In vivo studies: To evaluate the efficacy and safety of promising shinjulactones in preclinical animal models of cancer and inflammatory diseases.
-
Toxicology studies: To assess the safety profile of these compounds for potential clinical development.[2]
The diverse mechanisms of action and potent biological activities of quassinoids from Ailanthus altissima make them a valuable source for the discovery and development of new therapeutic agents. Further investigation into this compound and its congeners is warranted to fully explore their potential in medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer properties and mechanism of action of the quassinoid ailanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ailanthone: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cytotoxic quassinoids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Shinjulactones: Potent Bioactive Quassinoids
A Foreword on Shinjulactone L: Initial literature searches did not yield specific information on a compound designated as "this compound." This guide will therefore focus on the well-documented members of the shinjulactone family and their known analogs, providing a comprehensive overview of their chemical characteristics, biological activities, and the experimental methodologies used in their study.
Introduction to Shinjulactones
Shinjulactones are a class of highly oxygenated C20 quassinoid natural products isolated from the tree of heaven, Ailanthus altissima. Quassinoids, in general, are known for their bitter taste and a wide range of biological activities, including anti-inflammatory, anti-viral, and anticancer effects. Shinjulactones, characterized by a complex polycyclic skeleton, have garnered significant interest within the scientific community for their potent biological activities, particularly their cytotoxic effects against various cancer cell lines and their role in modulating key signaling pathways. This guide provides a technical overview of the prominent shinjulactones, their known analogs, and the experimental frameworks used to elucidate their functions.
Chemical Structure and Properties
The core chemical structure of shinjulactones is a highly modified triterpenoid skeleton. The specific stereochemistry and functional group substitutions on this scaffold give rise to the diverse family of known shinjulactones.
Table 1: Physicochemical Properties of Prominent Shinjulactones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Shinjulactone A | C₂₀H₂₄O₇ | 376.4 | Contains a carbonyl group at C₂. |
| Shinjulactone B | C₁₉H₂₂O₇ | 362.38 | |
| Shinjulactone C | C₂₀H₂₂O₇ | 374.39 | |
| Shinjulactone K | C₂₂H₃₂O₇ | 408.49 |
Biological Activity and Mechanism of Action
Shinjulactones and their analogs have demonstrated a range of biological activities, with a primary focus on their anticancer and anti-inflammatory properties.
Cytotoxicity Against Cancer Cell Lines
A significant body of research has focused on the cytotoxic effects of shinjulactones against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxicity (IC₅₀) of Shinjulactones and Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Ailanthone | HCT116 | 1.79 (24h), 1.147 (48h), 0.603 (72h), 0.449 (96h) | [1] |
| SW620 | 3.255 (24h), 2.333 (48h), 1.01 (72h), 0.834 (96h) | [1] | |
| NCM460 (normal) | 5.67 (24h), 3.89 (48h), 1.759 (72h), 1.314 (96h) | [1] | |
| Altissinol A | Hep3B | 2.8 | [2] |
| HepG2 | 3.5 | [2] | |
| Compound 2 | HepG2/ADM | 1.9 | [2] |
| Compound 3 | HepG2/ADM | 2.3 | [2] |
| Compound 5 | HepG2/ADM | 1.5 | [2] |
| Shinjulactone A | (NF-κB activation) | ~1 | [3][4] |
Note: "Compound 2", "Compound 3", and "Compound 5" refer to known quassinoids isolated alongside altissinol A and B in the cited study.[2]
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Chronic inflammation is a key driver of many diseases, including cancer. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Shinjulactone A has been identified as a potent inhibitor of this pathway.[3][4] It has been shown to block the activation of NF-κB induced by interleukin-1β (IL-1β) with a half-maximal inhibitory concentration (IC₅₀) of approximately 1 µM.[3][4] This inhibition is thought to occur, at least in part, through the suppression of IκB kinase (IKK) phosphorylation.
Synthesis of Shinjulactone Analogs
The promising biological activities of naturally occurring shinjulactones have spurred efforts to synthesize analogs with potentially improved potency, selectivity, and pharmacokinetic properties. While detailed synthetic schemes for a wide range of shinjulactone analogs are not extensively published, general strategies often involve modifications of the core quassinoid structure. These modifications can include alterations to the side chains, introduction or removal of functional groups, and stereochemical variations.
Experimental Protocols
Isolation of Shinjulactones from Ailanthus altissima
A general procedure for the isolation of quassinoids from A. altissima involves the following steps:
-
Extraction: Dried and powdered plant material (e.g., root bark) is extracted with a suitable solvent, such as 95% ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques for further purification. These may include:
-
Silica Gel Column Chromatography: Using a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on their affinity for the stationary phase.
-
Sephadex LH-20 Column Chromatography: To separate compounds based on their size.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.
-
-
Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HR-MS).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the shinjulactone or analog for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
NF-κB Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment and Stimulation: Pre-treat the transfected cells with the shinjulactone or analog for a defined period, followed by stimulation with an NF-κB activator (e.g., TNF-α or IL-1β).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.
Conclusion and Future Directions
The shinjulactone family of quassinoids represents a promising class of natural products with significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Their potent cytotoxic and anti-inflammatory activities, mediated in part through the inhibition of the NF-κB signaling pathway, make them attractive lead compounds for drug discovery.
Future research should focus on:
-
The isolation and characterization of novel shinjulactones from Ailanthus altissima and other natural sources.
-
The development of efficient and scalable synthetic routes to shinjulactones and their analogs to facilitate comprehensive structure-activity relationship (SAR) studies.
-
A deeper investigation into the molecular mechanisms underlying the biological activities of shinjulactones to identify specific protein targets.
-
In vivo studies to evaluate the efficacy and safety of promising shinjulactone analogs in preclinical models of cancer and inflammatory diseases.
By addressing these key areas, the full therapeutic potential of this fascinating class of natural products can be realized.
References
- 1. Ailanthone suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic quassinoids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Shinjulactone L
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shinjulactone L is a naturally occurring quassinoid isolated from Ailanthus altissima. Quassinoids are a class of degraded triterpenoids known for their diverse and potent biological activities, including antitumor, antimalarial, and anti-inflammatory properties. The complex polycyclic structure of this compound, characterized by a highly oxygenated picrasane skeleton, presents a significant challenge for chemical synthesis. This document outlines a proposed synthetic strategy for the total synthesis of this compound. While a formal total synthesis of this compound has not been reported in the literature, this protocol is based on established and analogous synthetic routes for structurally related quassinoids, such as those developed by the research groups of Grieco, Pronin, and Maimone. The proposed strategy focuses on the construction of the core picrasane framework followed by late-stage functional group manipulations to introduce the requisite oxygenation pattern of the target molecule.
Proposed Retrosynthetic Analysis
The proposed retrosynthesis of this compound commences with disconnecting the C-ring lactone and simplifying the peripheral functional groups. The core picrasane skeleton can be traced back to a key intermediate, a functionalized tricyclic system, which in turn can be assembled through a powerful annulation reaction. This strategy allows for a convergent and stereocontrolled construction of the complex molecular architecture.
Proposed Synthetic Pathway
The forward synthesis is proposed to begin with the construction of a key tricyclic intermediate. This intermediate would then undergo a series of transformations to build the complete tetracyclic core of this compound. The final stages of the synthesis would focus on the precise introduction of the hydroxyl and acetate functionalities at the C-2 and C-12 positions, respectively.
Figure 1: Proposed synthetic pathway for this compound.
Data Presentation: Key Reaction Yields from Analogous Syntheses
The following table summarizes the yields of key transformations in the synthesis of related quassinoid natural products, which serve as a benchmark for the proposed synthesis of this compound.
| Reaction Step | Reactant(s) | Product | Reagents and Conditions | Yield (%) | Reference |
| Diels-Alder Reaction | Substituted Diene and Dienophile | Tricyclic Lactone | LiCl, DBU, Toluene, 110 °C | 75 | Grieco et al. |
| Radical Annulation | Unsaturated Carbonyl Components | Tetracyclic Core | Fe(acac)3, PhSiH3, EtOH | 65 | Pronin et al.[1] |
| Copper-Catalyzed Double Coupling | Epoxy Ketone and Grignard Reagent | Quassinoid Core Architecture | CuI, Dioxenyl Grignard, THF, 0 °C | 58 | Maimone et al.[2] |
| Late-Stage C-H Oxidation | Advanced Quassinoid Intermediate | Hydroxylated Product | SeO2, Dioxane, 100 °C | 40-50 | Grieco et al. |
| Acetylation | Secondary Alcohol | Acetate Ester | Ac2O, Pyridine, DMAP | >90 | General |
Experimental Protocols: Key Experiments
The following protocols are adapted from the literature for the synthesis of structurally similar quassinoids and represent plausible methods for key steps in the synthesis of this compound.
Protocol for Diels-Alder Reaction to form a Tricyclic Intermediate (Adapted from Grieco et al.)
This protocol describes a potential method for the construction of a key tricyclic intermediate, a common starting point in many quassinoid syntheses.
Materials:
-
Substituted diene (1.0 equiv)
-
Appropriate dienophile (1.2 equiv)
-
Lithium chloride (LiCl) (2.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous Toluene
-
Argon atmosphere apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, round-bottomed flask under an argon atmosphere, add the substituted diene and anhydrous toluene.
-
Add lithium chloride and the dienophile to the solution.
-
Cool the mixture to 0 °C and add DBU dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tricyclic lactone.
Protocol for Late-Stage Hydroxylation (Adapted from Grieco et al.)
This protocol provides a potential method for the introduction of a hydroxyl group at a specific position on the quassinoid core, a crucial step for achieving the final structure of this compound.
Materials:
-
Advanced quassinoid intermediate (1.0 equiv)
-
Selenium dioxide (SeO2) (2.2 equiv)
-
1,4-Dioxane
-
Argon atmosphere apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, round-bottomed flask under an argon atmosphere, add the advanced quassinoid intermediate and 1,4-dioxane.
-
Add selenium dioxide to the solution.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the hydroxylated product.
Mandatory Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the proposed total synthesis of this compound, from the assembly of the core structure to the final functional group manipulations.
Figure 2: Experimental workflow for the proposed total synthesis.
Disclaimer: This document provides a proposed synthetic protocol based on literature precedents for similar molecules. The actual experimental conditions may require optimization. All laboratory work should be conducted by trained personnel in a suitably equipped facility, following all safety precautions.
References
Application Notes and Protocols for In Vitro Evaluation of Shinjulactone L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shinjulactone L is a quassinoid compound with potential therapeutic applications in oncology and inflammatory diseases. These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound, focusing on its anti-inflammatory and anti-cancer properties. The methodologies detailed below are designed to assess the compound's effects on key cellular processes, including cell viability, apoptosis, cell cycle progression, and the modulation of critical signaling pathways such as NF-κB and JAK/STAT3.
Assessment of Cytotoxicity and Cell Viability
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Effect of this compound on Cancer Cell Viability (IC₅₀ Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HCT116 | 85.2 | 45.7 | 22.1 |
| A549 | 92.5 | 51.3 | 28.9 |
| Doxorubicin | 0.8 | 0.5 | 0.2 |
Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Investigation of Apoptosis Induction
This section describes the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to determine if this compound induces apoptosis in cancer cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC signal is detected in the FL1 channel and PI in the FL2 channel.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation
Table 2: Apoptotic Effect of this compound on HCT116 Cells (48h)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| This compound (IC₅₀) | 60.3 ± 3.1 | 25.4 ± 2.5 | 10.1 ± 1.9 | 4.2 ± 1.1 |
| This compound (2x IC₅₀) | 35.7 ± 2.8 | 40.2 ± 3.3 | 20.5 ± 2.7 | 3.6 ± 0.9 |
| Staurosporine (1 µM) | 15.2 ± 1.9 | 55.8 ± 4.1 | 25.3 ± 3.5 | 3.7 ± 1.0 |
Cell Cycle Analysis
To understand the anti-proliferative mechanism of this compound, cell cycle analysis is performed using propidium iodide staining and flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment:
-
Seed HCT116 cells and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Fixation and Staining:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add propidium iodide (50 µg/mL) and incubate for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, measuring the DNA content.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Table 3: Effect of this compound on HCT116 Cell Cycle Distribution (48h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 2.9 | 30.1 ± 2.1 | 14.7 ± 1.5 |
| This compound (IC₅₀) | 68.9 ± 3.5 | 18.5 ± 1.8 | 12.6 ± 1.3 |
| This compound (2x IC₅₀) | 75.4 ± 4.1 | 10.2 ± 1.2 | 14.4 ± 1.9 |
Anti-Inflammatory Activity Assessment
These protocols are designed to evaluate the anti-inflammatory potential of this compound by examining its effect on NF-κB signaling and monocyte adhesion to endothelial cells.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Transfection and Seeding:
-
Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Seed the transfected cells in a 96-well plate.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Data Presentation
Table 4: Inhibition of TNF-α-induced NF-κB Activity by this compound
| This compound (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Unstimulated) | 1.0 ± 0.1 | - |
| 0 (TNF-α Stimulated) | 15.2 ± 1.8 | 0 |
| 0.1 | 12.5 ± 1.5 | 17.8 |
| 1 | 7.8 ± 0.9 | 48.7 |
| 10 | 3.2 ± 0.5 | 78.9 |
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: Monocyte Adhesion Assay
-
Endothelial Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in a 24-well plate.
-
Pre-treat the HUVEC monolayer with this compound for 1 hour.
-
Stimulate the HUVECs with TNF-α (10 ng/mL) for 4 hours.
-
-
Monocyte Labeling and Adhesion:
-
Label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM).
-
Add the labeled THP-1 cells to the HUVEC monolayer and incubate for 1 hour.
-
Gently wash away non-adherent monocytes with PBS.
-
-
Quantification:
-
Lyse the cells and quantify the fluorescence using a fluorescence plate reader.
-
Alternatively, capture images using a fluorescence microscope and count the number of adherent monocytes.
-
Data Presentation
Table 5: Effect of this compound on Monocyte Adhesion to HUVECs
| Treatment | Adherent Monocytes (RFU) | % Inhibition |
| Vehicle Control | 150 ± 25 | - |
| TNF-α (10 ng/mL) | 1250 ± 110 | 0 |
| TNF-α + this compound (1 µM) | 820 ± 95 | 34.4 |
| TNF-α + this compound (10 µM) | 410 ± 60 | 67.2 |
Investigation of JAK/STAT3 Signaling Pathway
This protocol uses Western blotting to determine if this compound inhibits the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells.
Experimental Protocol: Western Blotting for STAT3
-
Cell Lysis and Protein Quantification:
-
Treat HCT116 cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Table 6: Densitometric Analysis of p-STAT3/STAT3 Ratio
| Treatment | p-STAT3/STAT3 Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| This compound (IC₅₀) | 0.45 ± 0.08 |
| This compound (2x IC₅₀) | 0.18 ± 0.05 |
Signaling Pathway Diagram
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
Application Notes and Protocols: Shinjulactone A in Endothelial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shinjulactone A, a natural compound isolated from Ailanthus altissima Swingle, has demonstrated significant anti-inflammatory effects in endothelial cells. This document provides detailed application notes and protocols for utilizing Shinjulactone A in endothelial cell culture, focusing on its effective concentration and mechanism of action in inhibiting inflammatory responses. The primary target of Shinjulactone A in this context is the Interleukin-1β (IL-1β)-induced activation of the NFκB signaling pathway, a key process in vascular inflammation and atherosclerosis.
Data Presentation
The following tables summarize the effective concentrations of Shinjulactone A and its observed effects in bovine aortic endothelial cell (BAEC) cultures.
Table 1: Effective Concentration of Shinjulactone A on Endothelial Cells
| Parameter | Effective Concentration | Cell Type | Effect | Reference |
| NFκB Activation Inhibition (IC50) | ~ 1 µM | Bovine Aortic Endothelial Cells (BAECs) | Half-maximal inhibitory concentration for blocking IL-1β-induced NFκB activation. | [1][2][3][4] |
| NFκB Activation Inhibition | 1 - 10 µM | Bovine Aortic Endothelial Cells (BAECs) | Dose-dependent decrease in IL-1β-induced phosphorylation of p65 (pS536-p65). 5 µM showed comparable inhibition to 1 µM of the known NFκB inhibitor Bay 11-782. | [2] |
| Monocyte Adhesion Inhibition | 1 - 10 µM | Bovine Aortic Endothelial Cells (BAECs) | Significant reduction of IL-1β-induced THP-1 monocyte adhesion. | [2] |
| Endothelial-Mesenchymal Transition (EndMT) Inhibition | Not specified, treatment for 5 days | Bovine Aortic Endothelial Cells (BAECs) | Partially blocked the downregulation of VE-cadherin and the upregulation of α-SMA induced by TGF-β1 and IL-1β. | [2][3] |
| Cell Viability | Not specified | Bovine Aortic Endothelial Cells (BAECs) | Did not affect endothelial cell viability, in contrast to the cytotoxic effects of Bay 11-782 during long-term treatment. | [1][2][3][4] |
Signaling Pathways
Shinjulactone A primarily exerts its anti-inflammatory effects on endothelial cells by inhibiting the NFκB signaling pathway induced by the pro-inflammatory cytokine IL-1β.
Caption: Shinjulactone A inhibits IL-1β-induced endothelial inflammation by blocking NFκB activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: NFκB Activation Assay (Western Blot)
This protocol details the procedure for assessing the inhibitory effect of Shinjulactone A on IL-1β-induced NFκB activation by measuring the phosphorylation of the p65 subunit.
Caption: Workflow for assessing NFκB activation via Western Blot.
Materials:
-
Bovine Aortic Endothelial Cells (BAECs)
-
Cell culture medium (e.g., DMEM) with supplements
-
Shinjulactone A (stock solution in DMSO)
-
Recombinant IL-1β
-
DMSO (vehicle control)
-
Bay 11-782 (positive control for NFκB inhibition)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Seed BAECs in appropriate culture plates and grow to confluence.
-
Pretreatment: Pre-treat confluent BAEC monolayers with varying concentrations of Shinjulactone A (e.g., 0, 1, 5, 10 µM) or Bay 11-782 (e.g., 1 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with IL-1β (e.g., 20 ng/mL) for 6 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the levels of phosphorylated p65 to total p65 and the loading control.
Protocol 2: Monocyte Adhesion Assay
This protocol describes how to measure the effect of Shinjulactone A on the adhesion of monocytes to an endothelial cell monolayer.
Materials:
-
BAECs
-
THP-1 monocytic cells (or other suitable monocyte cell line)
-
Cell culture medium
-
Shinjulactone A
-
Recombinant IL-1β
-
DMSO
-
Fluorescent label for monocytes (optional, e.g., Calcein-AM)
-
Microscope
Procedure:
-
Endothelial Cell Preparation: Grow BAECs to confluence in multi-well plates.
-
Pretreatment: Pre-treat the confluent BAEC monolayers with Shinjulactone A (1–10 µM) for 1 hour.
-
Stimulation: Stimulate the BAECs with IL-1β (20 ng/mL) for 6 hours to induce the expression of adhesion molecules.
-
Monocyte Addition: Add THP-1 monocytes (previously labeled with a fluorescent dye, if applicable) to the BAEC monolayer and incubate for 30 minutes.
-
Washing: Gently wash the wells with PBS to remove non-adherent monocytes.
-
Quantification: Count the number of adherent monocytes in several random fields of view using a microscope. If using a fluorescent label, quantify the fluorescence intensity.
-
Data Analysis: Compare the number of adherent monocytes in the Shinjulactone A-treated groups to the IL-1β stimulated control group.
Protocol 3: Endothelial-Mesenchymal Transition (EndMT) Assay
This protocol outlines the assessment of Shinjulactone A's effect on EndMT by analyzing the expression of endothelial and mesenchymal protein markers.
Materials:
-
BAECs
-
Cell culture medium
-
Shinjulactone A
-
Recombinant TGF-β1
-
Recombinant IL-1β
-
Western blot or immunofluorescence reagents (as described in Protocol 1)
-
Primary antibodies: anti-VE-cadherin (endothelial marker), anti-α-SMA (mesenchymal marker)
Procedure:
-
Cell Treatment: Treat BAECs with TGF-β1 (e.g., 10 ng/mL) and IL-1β (e.g., 10 ng/mL) in the presence or absence of Shinjulactone A for 5 days.
-
Protein Analysis:
-
Western Blot: Lyse the cells and perform Western blotting as described in Protocol 1. Probe the membranes with primary antibodies against VE-cadherin and α-SMA to determine their expression levels.
-
Immunofluorescence: Fix the cells, permeabilize them, and stain with fluorescently labeled primary or secondary antibodies against VE-cadherin and α-SMA. Image the cells using a fluorescence microscope to observe changes in protein expression and localization.
-
-
Data Analysis: Quantify the changes in VE-cadherin and α-SMA expression in the different treatment groups to assess the extent of EndMT inhibition by Shinjulactone A.
Conclusion
Shinjulactone A is a promising natural compound for the inhibition of endothelial inflammation. It effectively blocks IL-1β-induced NFκB activation and subsequent monocyte adhesion at low micromolar concentrations without exhibiting cytotoxicity. The provided protocols offer a framework for researchers to investigate the therapeutic potential of Shinjulactone A in cardiovascular diseases characterized by endothelial dysfunction and inflammation.
References
- 1. youtube.com [youtube.com]
- 2. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF-κB Inhibition Assay Using Shinjulactone L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappaB (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making it a key target for therapeutic intervention. Shinjulactone L, a naturally occurring quassinoid, has been identified as a potential modulator of inflammatory pathways. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on NF-κB activation, specifically focusing on a luciferase reporter gene assay in endothelial cells stimulated with Interleukin-1 beta (IL-1β). While direct studies on this compound are limited, this protocol is adapted from established methods for the related compound, Shinjulactone A, which has demonstrated potent NF-κB inhibitory activity.[1][2]
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by pro-inflammatory cytokines such as IL-1β. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators.
References
Application Notes and Protocols for Monocyte Adhesion Assay with Shinjulactone Treatment
A Note on Shinjulactone L: Due to a lack of available scientific literature detailing the specific biological effects of this compound on monocyte adhesion, this document will focus on the closely related and well-researched compound, Shinjulactone A . Both compounds are quassinoids isolated from Ailanthus altissima, and the experimental design detailed herein for Shinjulactone A is expected to be highly applicable for investigating this compound.
Application Notes
Introduction
The adhesion of monocytes to the vascular endothelium is a critical initiating event in the pathogenesis of chronic inflammatory diseases, including atherosclerosis. Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), activate endothelial cells, leading to the upregulation of cell adhesion molecules (CAMs) on their surface. These CAMs, including Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), facilitate the capture and firm adhesion of circulating monocytes. The subsequent transmigration of these monocytes into the sub-endothelial space contributes to local inflammation and disease progression.
Shinjulactone A is a natural quassinoid compound that has demonstrated potent anti-inflammatory properties.[1][2] It has been identified as an effective inhibitor of IL-1β-induced endothelial inflammation.[3][4] Specifically, Shinjulactone A has been shown to block the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in endothelial cells, a key regulatory pathway for the expression of pro-inflammatory genes, including those encoding for CAMs.[2][3] By inhibiting NF-κB activation, Shinjulactone A reduces the expression of VCAM-1 and ICAM-1, thereby decreasing the adhesion of monocytes to the endothelial surface.[3][4]
Principle of the Assay
This protocol describes a static in vitro monocyte adhesion assay to quantify the inhibitory effect of Shinjulactone A on the adhesion of monocytes to a monolayer of activated endothelial cells. The assay involves the following key steps:
-
Endothelial Cell Culture: A monolayer of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or Bovine Aortic Endothelial Cells - BAECs) is cultured to confluence in a multi-well plate.
-
Shinjulactone A Treatment: The endothelial cell monolayer is pre-treated with varying concentrations of Shinjulactone A.
-
Endothelial Cell Activation: The endothelial cells are then stimulated with a pro-inflammatory cytokine, typically IL-1β or Tumor Necrosis Factor-alpha (TNF-α), to induce the expression of adhesion molecules.
-
Monocyte Preparation: A monocytic cell line (e.g., THP-1, U937) or primary monocytes are labeled with a fluorescent dye, such as Calcein-AM.
-
Co-incubation: The fluorescently labeled monocytes are co-incubated with the treated and activated endothelial cell monolayer.
-
Washing: Non-adherent monocytes are removed by a gentle washing step.
-
Quantification: The number of adherent monocytes is quantified by measuring the fluorescence intensity in each well using a fluorescence plate reader. A decrease in fluorescence intensity in the wells treated with Shinjulactone A compared to the activated control indicates an inhibitory effect on monocyte adhesion.
Data Presentation
Table 1: Hypothetical Quantitative Data for Shinjulactone A Inhibition of Monocyte Adhesion
| Treatment Group | Shinjulactone A (µM) | IL-1β (10 ng/mL) | Mean Fluorescence Units (RFU) | Standard Deviation | % Inhibition of Adhesion |
| Untreated Control | 0 | - | 150 | ± 15 | N/A |
| Vehicle Control | 0 (DMSO) | + | 1200 | ± 85 | 0% |
| Shinjulactone A | 0.1 | + | 950 | ± 60 | 21% |
| Shinjulactone A | 1.0 | + | 550 | ± 45 | 54% |
| Shinjulactone A | 10.0 | + | 250 | ± 30 | 79% |
| Positive Control (NF-κB inhibitor) | 10.0 | + | 300 | ± 35 | 75% |
Experimental Protocols
Materials and Reagents
-
Cells:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs)
-
THP-1 or U937 human monocytic cell line
-
-
Cell Culture Media and Reagents:
-
Endothelial Growth Medium (EGM) supplemented with growth factors
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
-
Compounds and Cytokines:
-
Shinjulactone A (or L), stock solution in DMSO
-
Recombinant Human IL-1β or TNF-α
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Assay Reagents:
-
Calcein-AM fluorescent dye
-
96-well black, clear-bottom tissue culture plates
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
Fluorescence plate reader with appropriate filters for Calcein-AM (Excitation: 494 nm, Emission: 517 nm)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Protocol 1: Endothelial Cell Culture and Treatment
-
Seed HUVECs or BAECs into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture the cells in EGM in a humidified incubator at 37°C with 5% CO₂.
-
On the day of the experiment, carefully aspirate the culture medium.
-
Prepare serial dilutions of Shinjulactone A in EGM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest Shinjulactone A concentration.
-
Add the Shinjulactone A dilutions and vehicle control to the respective wells. Include an untreated control group.
-
Incubate the plate for 1-2 hours at 37°C.
-
Prepare the IL-1β or TNF-α solution in EGM at the desired final concentration (e.g., 10 ng/mL).
-
Add the pro-inflammatory cytokine to all wells except the untreated control group.
-
Return the plate to the incubator for 4-6 hours to allow for the upregulation of adhesion molecules.
Protocol 2: Fluorescent Labeling of Monocytes
-
Culture THP-1 or U937 cells in RPMI-1640 supplemented with 10% FBS and antibiotics.
-
On the day of the assay, harvest the cells and count them.
-
Centrifuge the required number of cells and resuspend the pellet in serum-free RPMI-1640.
-
Add Calcein-AM to a final concentration of 2-5 µM.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the labeled cells twice with serum-free RPMI-1640 by centrifugation to remove excess dye.
-
Resuspend the final cell pellet in EGM to the desired concentration for the assay (e.g., 1 x 10⁶ cells/mL).
Protocol 3: Monocyte Adhesion Assay
-
After the endothelial cell activation period, carefully remove the medium from the 96-well plate containing the endothelial monolayer.
-
Gently add the fluorescently labeled monocyte suspension to each well (e.g., 100 µL per well).
-
Incubate the plate for 30-60 minutes at 37°C to allow for monocyte adhesion.
-
Gently wash each well 2-3 times with pre-warmed PBS to remove non-adherent monocytes. Be careful not to disturb the endothelial monolayer.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity of each well using a fluorescence plate reader.
Data Analysis
-
Subtract the average fluorescence of the blank wells (wells with no cells) from all other readings.
-
Calculate the average fluorescence for each treatment group.
-
The percentage of monocyte adhesion can be normalized to the vehicle-treated, cytokine-stimulated control group (considered as 100% adhesion).
-
Calculate the percent inhibition of adhesion for each Shinjulactone A concentration using the following formula:
% Inhibition = [1 - (FluorescenceShinjulactone A - FluorescenceUntreated) / (FluorescenceVehicle - FluorescenceUntreated)] x 100
-
Plot the percent inhibition as a function of Shinjulactone A concentration to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Experimental workflow for the monocyte adhesion assay.
Caption: IL-1β induced NF-κB signaling pathway and Shinjulactone A's inhibitory action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The adhesion molecules used by monocytes for migration across endothelium include CD11a/CD18, CD11b/CD18, and VLA-4 on monocytes and ICAM-1, VCAM-1, and other ligands on endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-1β stimulates a novel axis within the NFκB pathway in endothelial cells regulated by IKKα and TAK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of adhesion molecules in human monocyte adhesion to and transmigration through endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endothelial-Mesenchymal Transition with Shinjulactone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial-mesenchymal transition (EndMT) is a complex biological process where endothelial cells lose their specific characteristics and acquire a mesenchymal phenotype.[1] This transition is characterized by the downregulation of endothelial markers, such as Vascular Endothelial (VE)-cadherin and CD31, and the upregulation of mesenchymal markers, including alpha-smooth muscle actin (α-SMA) and Vimentin.[1][2] EndMT is implicated in various pathological conditions, including organ fibrosis, pulmonary arterial hypertension, and atherosclerosis.[1][2]
Transforming growth factor-beta (TGF-β) and inflammatory cytokines like interleukin-1 beta (IL-1β) are key inducers of EndMT.[1][3] Shinjulactone A, a natural compound isolated from medicinal plants, has emerged as a potent inhibitor of EndMT.[1][4][5] It has been shown to block vascular inflammation and the subsequent transition of endothelial cells into mesenchymal cells, primarily through the inhibition of the NFκB signaling pathway.[1][4][5] These application notes provide detailed protocols for studying the effects of Shinjulactone A on EndMT in vitro.
Quantitative Data Summary
The following table summarizes the quantitative effects of Shinjulactone A on key EndMT markers in bovine aortic endothelial cells (BAECs) co-treated with TGF-β1 and IL-1β to induce EndMT.
| Treatment Group | VE-cadherin Expression (relative to control) | α-SMA Expression (relative to control) | Reference |
| Day 2 | |||
| Control (DMSO) | 1.00 | 1.00 | [1] |
| TGF-β1/IL-1β | ~0.50 | ~2.50 | [1] |
| TGF-β1/IL-1β + Shinjulactone A (10 µM) | ~0.60 | ~1.75 | [1] |
| Day 5 | |||
| Control (DMSO) | 1.00 | 1.00 | [1] |
| TGF-β1/IL-1β | ~0.10 | ~3.50 | [1] |
| TGF-β1/IL-1β + Shinjulactone A (10 µM) | ~0.40 | ~2.00 | [1] |
Signaling Pathways and Experimental Workflow
EndMT Signaling Pathway Induced by TGF-β and IL-1β
Caption: TGF-β and IL-1β signaling pathways leading to EndMT.
Proposed Mechanism of Shinjulactone A in Inhibiting EndMT
Caption: Shinjulactone A inhibits EndMT by blocking NFκB activation.
Experimental Workflow for Studying Shinjulactone A Effects on EndMT
Caption: Workflow for assessing Shinjulactone A's effect on EndMT.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Bovine Aortic Endothelial Cells (BAECs) or Human Umbilical Vein Endothelial Cells (HUVECs)
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM) for BAECs or Endothelial Growth Medium-2 (EGM-2) for HUVECs, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Reagents:
-
Shinjulactone A (10 µM in DMSO)
-
Recombinant Human TGF-β1 (10 ng/mL)
-
Recombinant Human IL-1β (10 ng/mL)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
-
Antibodies for Western Blot and Immunofluorescence:
-
Primary antibodies: anti-VE-cadherin, anti-α-SMA, anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit/mouse IgG, fluorescently-labeled anti-rabbit/mouse IgG
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Microscope
-
Western blot apparatus
-
Fluorescence microscope
-
Protocol 1: Induction of EndMT and Treatment with Shinjulactone A
-
Cell Seeding:
-
Culture BAECs or HUVECs to 80-90% confluency.
-
Trypsinize the cells and seed them onto appropriate culture plates (e.g., 6-well plates for protein analysis, chamber slides for imaging).
-
Allow cells to adhere for 24 hours.[3]
-
-
Pre-treatment with Shinjulactone A:
-
One day after seeding, pre-treat the cells with 10 µM Shinjulactone A or an equivalent volume of DMSO for the control group.[6]
-
Incubate for 1-2 hours.
-
-
Induction of EndMT:
-
To the pre-treated cells, add TGF-β1 (final concentration 10 ng/mL) and IL-1β (final concentration 10 ng/mL) to induce EndMT.[1]
-
The treatment groups will be:
-
Control (DMSO)
-
TGF-β1/IL-1β + DMSO
-
TGF-β1/IL-1β + Shinjulactone A (10 µM)
-
-
-
Incubation:
Protocol 2: Western Blot Analysis of EndMT Markers
-
Protein Extraction:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against VE-cadherin, α-SMA, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
-
Protocol 3: Immunofluorescence Staining for EndMT Markers
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cells grown on chamber slides twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with primary antibodies against VE-cadherin and α-SMA diluted in 1% BSA in PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the slides with a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images to assess the expression and localization of VE-cadherin and the formation of α-SMA stress fibers.
-
Conclusion
Shinjulactone A demonstrates significant potential as a therapeutic agent for diseases associated with EndMT by effectively inhibiting this process.[1][5] The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the inhibitory effects of Shinjulactone A on EndMT in a controlled in vitro setting. These studies will be crucial for further elucidating its mechanism of action and for its development as a potential drug candidate for atherosclerosis and other inflammatory vascular diseases.[1][4][5]
References
- 1. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Platform to Study Reversible Endothelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Shinjulactone L: A Novel Research Tool for Atherosclerosis Investigation
Application Notes and Protocols
For Research Use Only.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. Research into novel therapeutic agents that can modulate the inflammatory processes underlying atherosclerosis is a critical area of investigation. Recent studies have identified Shinjulactone A as a promising natural compound that exhibits potent anti-inflammatory effects relevant to atherosclerosis. This document provides detailed application notes and protocols for the use of Shinjulactone A as a research tool in the study of atherosclerosis.
Note on Nomenclature: Initial inquiries for "Shinjulactone L" did not yield specific research in the context of atherosclerosis. The available scientific literature focuses on "Shinjulactone A," a closely related quassinoid. It is presumed that the intended compound of interest for this application is Shinjulactone A.
Shinjulactone A has been shown to mitigate atherosclerosis-related cellular processes by selectively inhibiting interleukin-1β (IL-1β)-induced nuclear factor-kappa B (NF-κB) activation in endothelial cells and suppressing the endothelial-mesenchymal transition (EndMT).[1][2][3] These actions reduce vascular inflammation and may contribute to plaque stabilization.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₂₄O₇ |
| Molecular Weight | 376.4 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Ethanol |
Applications
Shinjulactone A is a valuable tool for researchers studying the molecular mechanisms of atherosclerosis and for the preclinical evaluation of potential anti-atherosclerotic therapies. Key applications include:
-
In vitro studies of endothelial inflammation: Investigating the role of NF-κB signaling in endothelial cell activation and monocyte adhesion.
-
Endothelial-mesenchymal transition (EndMT) research: Studying the signaling pathways that contribute to the loss of endothelial characteristics and the acquisition of a mesenchymal phenotype, a process implicated in plaque instability.
-
Drug discovery: Screening for and characterizing novel anti-inflammatory compounds that target the IL-1β/NF-κB axis in the endothelium.
Quantitative Data Summary
The following tables summarize the quantitative effects of Shinjulactone A observed in in vitro models of atherosclerosis.
Table 1: Inhibition of NF-κB Activation in Bovine Aortic Endothelial Cells (BAECs)
| Concentration of Shinjulactone A | Inhibition of IL-1β-induced p65 phosphorylation |
| 1 µM | Significant inhibition |
| 5 µM | Strong inhibition |
| 10 µM | Complete inhibition |
| IC₅₀ | ~1 µM [1][2][3] |
Table 2: Effect of Shinjulactone A on Monocyte Adhesion to BAECs
| Concentration of Shinjulactone A | Reduction in THP-1 Monocyte Adhesion |
| 1 µM | ~25% |
| 10 µM | ~50% |
Table 3: Modulation of Endothelial-Mesenchymal Transition (EndMT) Markers in BAECs
| Treatment | α-Smooth Muscle Actin (α-SMA) Expression (Mesenchymal Marker) | Vascular Endothelial (VE)-Cadherin Expression (Endothelial Marker) |
| Control | Baseline | High |
| IL-1β + TGF-β1 | Significantly Increased | Significantly Decreased |
| IL-1β + TGF-β1 + Shinjulactone A (10 µM) | Significantly Reduced compared to IL-1β + TGF-β1 | Partially Restored |
Signaling Pathways and Experimental Workflows
Caption: IL-1β signaling pathway and the inhibitory action of Shinjulactone A.
Caption: Workflow for the in vitro monocyte adhesion assay.
Experimental Protocols
Protocol 1: In Vitro NF-κB Activation Assay
This protocol details the procedure for assessing the effect of Shinjulactone A on IL-1β-induced NF-κB activation in endothelial cells by immunoblotting for the phosphorylated p65 subunit.
Materials:
-
Primary Bovine Aortic Endothelial Cells (BAECs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Shinjulactone A (dissolved in DMSO)
-
Recombinant human IL-1β
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody: anti-phospho-NF-κB p65 (Ser536)
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture: Culture BAECs in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with varying concentrations of Shinjulactone A (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Induce NF-κB activation by adding IL-1β (10 ng/mL) to the cell culture medium and incubate for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-p65 signal to the β-actin loading control.
Protocol 2: In Vitro Monocyte Adhesion Assay
This protocol describes how to quantify the adhesion of monocytes to an endothelial cell monolayer, a key event in the initiation of atherosclerosis.
Materials:
-
BAECs
-
THP-1 human monocytic cells
-
DMEM with 10% FBS
-
RPMI-1640 medium with 10% FBS
-
Shinjulactone A (dissolved in DMSO)
-
Recombinant human IL-1β
-
Calcein-AM fluorescent dye
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Endothelial Cell Monolayer: Seed BAECs in a 24-well plate and grow until a confluent monolayer is formed.
-
Pre-treatment: Pre-treat the BAEC monolayer with Shinjulactone A or vehicle for 1 hour.
-
Stimulation: Stimulate the BAECs with IL-1β (20 ng/mL) for 6 hours.
-
Monocyte Labeling:
-
Incubate THP-1 cells with Calcein-AM (e.g., 5 µM) in serum-free RPMI for 30 minutes at 37°C.
-
Wash the labeled THP-1 cells to remove excess dye.
-
-
Co-culture: Add the fluorescently labeled THP-1 cells to the BAEC monolayer and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent THP-1 cells.
-
Quantification:
-
Plate Reader: Measure the fluorescence intensity in each well using a fluorescence microplate reader.
-
Microscopy: Capture images of multiple fields per well using a fluorescence microscope and count the number of adherent cells.
-
-
Data Analysis: Normalize the fluorescence readings or cell counts to the control group to determine the percentage of inhibition of monocyte adhesion.
Protocol 3: In Vitro Endothelial-Mesenchymal Transition (EndMT) Assay
This protocol is for inducing EndMT in endothelial cells and assessing the inhibitory effect of Shinjulactone A by Western blotting for EndMT markers.
Materials:
-
BAECs
-
DMEM with 10% FBS
-
Shinjulactone A (dissolved in DMSO)
-
Recombinant human IL-1β
-
Recombinant human TGF-β1
-
Primary antibodies: anti-α-SMA, anti-VE-cadherin, anti-β-actin
-
Western blotting reagents and equipment (as in Protocol 1)
Procedure:
-
Cell Culture: Culture BAECs to 70-80% confluency.
-
Treatment: Treat the cells with IL-1β (10 ng/mL) and TGF-β1 (10 ng/mL) in the presence or absence of Shinjulactone A (10 µM) for 48-72 hours.
-
Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.
-
Western Blotting:
-
Perform Western blotting as described in Protocol 1.
-
Probe separate membranes with primary antibodies against α-SMA, VE-cadherin, and β-actin.
-
-
Data Analysis: Quantify the band intensities for α-SMA and VE-cadherin and normalize to the β-actin loading control. Compare the expression levels between the different treatment groups.
Conclusion
Shinjulactone A serves as a specific and effective research tool for investigating the roles of endothelial inflammation and the endothelial-mesenchymal transition in the pathogenesis of atherosclerosis. The protocols and data presented here provide a framework for utilizing this compound to further elucidate the molecular mechanisms of this complex disease and to aid in the discovery of novel therapeutic strategies.
References
Therapeutic Applications of Shinjulactone A in Inflammatory Disease Models: Application Notes and Protocols
Note: Extensive literature search did not yield specific information on "Shinjulactone L" in the context of inflammatory disease models. The following application notes and protocols are based on the available scientific literature for the closely related and well-studied compound, Shinjulactone A . It is presumed that the user's interest lies in the therapeutic potential of this class of compounds.
Introduction
Shinjulactone A, a natural compound isolated from Ailanthus altissima, has emerged as a potent modulator of inflammatory responses, particularly in the context of vascular inflammation.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of Shinjulactone A in inflammatory disease models. The primary mechanism of action for Shinjulactone A's anti-inflammatory effects involves the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway in endothelial cells.[1][2][3][4]
Data Presentation
The anti-inflammatory activity of Shinjulactone A has been quantified in several key studies. The following tables summarize the critical data for easy comparison.
Table 1: In Vitro Efficacy of Shinjulactone A
| Parameter | Cell Type | Stimulus | Value | Reference |
| IC50 for NF-κB Activation | Bovine Aortic Endothelial Cells (BAECs) | Interleukin-1β (IL-1β) | ~1 µM | [1][2] |
| Effect on Monocyte Adhesion | Bovine Aortic Endothelial Cells (BAECs) | Interleukin-1β (IL-1β) | Significant reduction at 1 µM and 10 µM | [1] |
| Effect on NF-κB Activation in Macrophages | Macrophages | Lipopolysaccharide (LPS) | No inhibition | [1][2][3] |
| Cytotoxicity | Endothelial Cells | - | No effect on viability | [2][3][4] |
Signaling Pathway
Shinjulactone A exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling cascade in endothelial cells. This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.
Caption: Shinjulactone A inhibits IL-1β-induced NF-κB activation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of Shinjulactone A.
Protocol 1: In Vitro NF-κB Reporter Assay in Endothelial Cells
Objective: To quantify the inhibitory effect of Shinjulactone A on IL-1β-induced NF-κB activation in endothelial cells.
Materials:
-
Bovine Aortic Endothelial Cells (BAECs) or Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Shinjulactone A
-
Recombinant human IL-1β
-
Luciferase assay system
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh serum-free medium. Pretreat the cells with varying concentrations of Shinjulactone A (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 6 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of Shinjulactone A relative to the IL-1β-stimulated control. Determine the IC50 value.
Caption: Workflow for NF-κB reporter assay.
Protocol 2: Monocyte Adhesion Assay
Objective: To evaluate the effect of Shinjulactone A on the adhesion of monocytes to activated endothelial cells.
Materials:
-
Endothelial cells (BAECs or HUVECs)
-
Monocytic cell line (e.g., THP-1)
-
Cell culture medium
-
Shinjulactone A
-
Recombinant human IL-1β
-
Fluorescent dye (e.g., Calcein-AM)
-
24-well cell culture plates
Procedure:
-
Endothelial Cell Seeding: Seed endothelial cells in a 24-well plate and grow to confluence.
-
Treatment and Stimulation: Pretreat the confluent endothelial cell monolayer with Shinjulactone A (e.g., 1, 10 µM) or vehicle for 1 hour, followed by stimulation with IL-1β (e.g., 10 ng/mL) for 4-6 hours.
-
Monocyte Labeling: Label THP-1 monocytes with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Co-culture: Wash the endothelial cell monolayer to remove IL-1β. Add the labeled monocytes to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent monocytes.
-
Imaging and Quantification: Capture images of the adherent monocytes using a fluorescence microscope. Quantify the number of adherent cells per field of view.
-
Data Analysis: Compare the number of adherent monocytes in the Shinjulactone A-treated groups to the IL-1β-stimulated control.
Protocol 3: Western Blot Analysis for Phospho-p65
Objective: To determine the effect of Shinjulactone A on the phosphorylation of the NF-κB p65 subunit.
Materials:
-
Endothelial cells
-
Shinjulactone A
-
Recombinant human IL-1β
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells to near confluence in 6-well plates. Pretreat with Shinjulactone A for 1 hour, followed by IL-1β stimulation for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the level of phospho-p65 to total p65 and the loading control (β-actin).
In Vivo Inflammatory Models
While specific in vivo data for Shinjulactone A is limited in the provided search results, general inflammatory models can be adapted to evaluate its efficacy.
Potential In Vivo Models:
-
LPS-induced systemic inflammation in mice: Assess the effect of Shinjulactone A on serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Carrageenan-induced paw edema in rats: Measure the reduction in paw volume after treatment with Shinjulactone A.[5][6]
-
Atherosclerosis model in ApoE-/- mice: Evaluate the impact of Shinjulactone A on plaque formation and vascular inflammation.[4]
Conclusion
Shinjulactone A demonstrates significant potential as a therapeutic agent for inflammatory diseases, particularly those with a vascular component like atherosclerosis.[1][2][4] Its cell-type-specific inhibition of NF-κB in endothelial cells without affecting macrophage-mediated innate immunity presents a favorable safety profile.[1][2][3] The protocols and data presented here provide a solid foundation for further investigation into the therapeutic applications of Shinjulactone A.
References
- 1. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Preparation of Shinjulactone L Stock Solution in DMSO: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a Shinjulactone L stock solution in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring accurate and reproducible experimental results.
Introduction
This compound is a diterpenoid natural product that has garnered interest in pharmacological research. For in vitro and in vivo studies, it is often necessary to prepare a concentrated stock solution that can be accurately diluted to the final experimental concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds.[1] This application note outlines the necessary steps and precautions for preparing a this compound stock solution in DMSO.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the preparation of its stock solution.
| Parameter | Value | Source/Reference |
| Molecular Weight | 406.47 g/mol | [Vendor Data] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [General Practice] |
| Estimated Solubility in DMSO | ≥ 1.24 mM (≥ 0.5 mg/mL) | [Analog Data][2] |
| Recommended Stock Concentration | 10 mM | [General Practice] |
| Storage Temperature | -20°C | [General Practice] |
| Short-term Stability at -20°C | Up to 3 months | [General Practice] |
Note: The solubility of this compound in DMSO has been estimated based on data for similar compounds. It is recommended to perform a small-scale solubility test if a higher concentration is required.
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
4.1. Pre-Preparation
-
Ensure all glassware is clean, dry, and sterile.
-
Allow this compound and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Perform all steps in a chemical fume hood to minimize inhalation exposure.
-
Wear appropriate personal protective equipment (PPE).
4.2. Calculation of Required Mass
To prepare a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
Example for preparing 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 406.47 g/mol * 0.001 L = 4.06 mg
4.3. Step-by-Step Procedure
-
Weigh out the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile, amber glass vial.
-
Add the desired volume of anhydrous DMSO to the vial using a calibrated pipette.
-
Securely cap the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
Storage and Handling
-
Storage: Store the stock solution at -20°C in tightly sealed, amber glass vials to protect from light and moisture.
-
Stability: For optimal activity, it is recommended to use the stock solution within 3 months of preparation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Handling: When diluting the stock solution in aqueous media for experiments, add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing to prevent precipitation. The final concentration of DMSO in the experimental medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
Safety Precautions
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it.[3] Handle with caution and always wear gloves.
-
Avoid contact with eyes and skin. In case of contact, rinse immediately with plenty of water.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Diagrams
Caption: Workflow for preparing this compound stock solution.
Caption: Relationship of factors for calculating required mass.
References
Application Notes and Protocols for Shinjulactone A in Primary Human Cell Lines
A Note on Shinjulactone L: Extensive research did not yield specific data for "this compound." The following application notes and protocols are based on the available scientific literature for the closely related and well-studied compound, Shinjulactone A . It is plausible that "this compound" is a less common analogue, and the methodologies presented here for Shinjulactone A would serve as a strong starting point for research on other shinjulactones.
Introduction
Shinjulactone A is a natural compound isolated from medicinal plants that has demonstrated significant biological activity in primary human cell lines, particularly in the context of vascular inflammation and the endothelial-mesenchymal transition (EndMT).[1][2] These processes are critical in the pathogenesis of diseases such as atherosclerosis.[1][2][3] Shinjulactone A exhibits potent anti-inflammatory effects by selectively inhibiting the NFκB signaling pathway in endothelial cells without demonstrating cytotoxicity at effective concentrations.[1][2] This document provides detailed protocols for the application of Shinjulactone A in primary human endothelial cells, along with a summary of its known effects and mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for the activity of Shinjulactone A in primary endothelial cells.
| Parameter | Cell Type | Value | Conditions | Reference |
| Half-maximal inhibitory concentration (IC50) | Primary Endothelial Cells | ~1 µM | Inhibition of IL-1β-induced NFκB activation | [1][2] |
| Effective Concentration | Primary Endothelial Cells | 1-10 µM | Inhibition of monocyte adhesion | [1] |
| Effective Concentration | Primary Endothelial Cells | 5 µM | Equivalent NFκB suppression to 1 µM Bay 11-782 | [1] |
| Effective Concentration | Primary Endothelial Cells | 10 µM | Inhibition of Endothelial-Mesenchymal Transition (EndMT) | [1] |
| Cytotoxicity | Bovine Aortic Endothelial Cells (BAECs) | No significant toxicity | 1-10 µM for up to 5 days | [1] |
Experimental Protocols
Protocol 1: Inhibition of NFκB Activation in Primary Endothelial Cells
This protocol details the methodology to assess the inhibitory effect of Shinjulactone A on NFκB activation in primary endothelial cells stimulated with Interleukin-1β (IL-1β).
Materials:
-
Primary human endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
Shinjulactone A (stock solution in DMSO)
-
Recombinant Human IL-1β
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Antibodies for Western Blot: anti-phospho-NFκB p65 (Ser536), anti-total NFκB p65, anti-GAPDH (loading control)
-
Secondary antibodies and ECL detection reagents
Procedure:
-
Cell Culture: Culture primary endothelial cells in appropriate media and conditions until they reach 80-90% confluency.
-
Pre-treatment: One hour prior to stimulation, replace the medium with fresh medium containing Shinjulactone A at desired concentrations (e.g., 0, 1, 5, 10 µM). Include a DMSO vehicle control.
-
Stimulation: Add IL-1β to the medium to a final concentration of 10 ng/mL.
-
Incubation: Incubate the cells for 6 hours at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-old PBS and lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-NFκB p65 and total NFκB p65. Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using an ECL detection system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 to determine the extent of NFκB activation.
Protocol 2: Monocyte Adhesion Assay
This protocol is designed to evaluate the effect of Shinjulactone A on the adhesion of monocytes to a monolayer of primary endothelial cells.
Materials:
-
Confluent monolayer of primary human endothelial cells
-
THP-1 monocytic cells
-
Endothelial cell growth medium
-
RPMI-1640 medium
-
Shinjulactone A (stock solution in DMSO)
-
Recombinant Human IL-1β
-
Calcein-AM fluorescent dye
-
DMSO (vehicle control)
Procedure:
-
Endothelial Cell Pre-treatment: Treat the confluent endothelial cell monolayer with various concentrations of Shinjulactone A (e.g., 1-10 µM) or DMSO for 1 hour.[1]
-
Stimulation: Stimulate the endothelial cells with IL-1β (20 ng/mL) for 6 hours.[1]
-
Monocyte Labeling: While the endothelial cells are being stimulated, label the THP-1 monocytes with Calcein-AM according to the manufacturer's protocol.
-
Co-culture: After stimulation, wash the endothelial cell monolayer to remove IL-1β. Add the labeled THP-1 cells to the endothelial cell monolayer and incubate for 30 minutes.[1]
-
Washing: Gently wash the co-culture three times with PBS to remove non-adherent THP-1 cells.
-
Quantification:
-
Capture images of adherent monocytes using a fluorescence microscope.
-
Count the number of adherent cells in multiple random fields of view.
-
Alternatively, lyse the cells and measure the fluorescence intensity using a plate reader to quantify the number of adherent cells.
-
Protocol 3: Inhibition of Endothelial-Mesenchymal Transition (EndMT)
This protocol outlines the steps to investigate the inhibitory effect of Shinjulactone A on TGF-β1 and IL-1β-induced EndMT in primary endothelial cells.
Materials:
-
Primary human endothelial cells
-
Endothelial cell growth medium
-
Shinjulactone A (stock solution in DMSO)
-
Recombinant Human TGF-β1
-
Recombinant Human IL-1β
-
DMSO (vehicle control)
-
Antibodies for Western Blot: anti-α-SMA, anti-VE-cadherin
Procedure:
-
Cell Plating: Plate primary endothelial cells and allow them to adhere and grow for 24 hours.
-
Treatment: Pre-treat the cells with Shinjulactone A (10 µM) or DMSO for 1 hour.[1]
-
Induction of EndMT: Add TGF-β1 (10 ng/mL) and IL-1β (10 ng/mL) to the medium to induce EndMT.[1]
-
Long-term Culture: Change the medium every 2 days, replenishing with fresh Shinjulactone A and inducing factors.[1]
-
Analysis:
-
Morphological Assessment: After 2 and 5 days, examine the cell morphology using a phase-contrast microscope. Look for a transition from the typical cobblestone endothelial morphology to a more elongated, spindle-shaped mesenchymal phenotype.
-
Western Blotting: After 5 days, lyse the cells and perform a Western blot analysis for EndMT markers. Assess the expression of the mesenchymal marker α-SMA (which is expected to increase during EndMT) and the endothelial marker VE-cadherin (which is expected to decrease).
-
Signaling Pathways and Workflow Diagrams
Caption: IL-1β signaling pathway leading to NFκB activation and its inhibition by Shinjulactone A.
Caption: Experimental workflow for studying the inhibition of EndMT by Shinjulactone A.
Discussion and Conclusion
Shinjulactone A has emerged as a promising natural compound for the targeted inhibition of inflammatory pathways in primary human endothelial cells. Its ability to block IL-1β-induced NFκB activation and subsequent monocyte adhesion at low micromolar concentrations highlights its potential as an anti-atherosclerotic agent.[1][2] Notably, Shinjulactone A exhibits a favorable safety profile, showing no cytotoxicity at effective concentrations.[1]
A key finding is the cell-type-specific action of Shinjulactone A. While it effectively inhibits NFκB activation in endothelial cells, it does not affect LPS-induced NFκB activation in macrophages.[1][2] This selectivity is advantageous as it suggests that Shinjulactone A could modulate vascular inflammation without causing broad immunosuppression.
Furthermore, the inhibition of the Endothelial-Mesenchymal Transition by Shinjulactone A points to its multifaceted role in maintaining vascular homeostasis.[1] By preventing endothelial cells from transitioning to a mesenchymal phenotype, Shinjulactone A may help preserve the integrity of the endothelial barrier and reduce the progression of atherosclerotic plaques.
References
Application Notes and Protocols for In Vivo Studies of Shinjulactone L in Murine Models
Disclaimer: As of late 2025, publicly available research on Shinjulactone L for in vivo studies in murine models is not available. The following application notes and protocols are based on the known biological activities of a closely related compound, Shinjulactone A , and are provided as a strategic framework for researchers. Shinjulactone A has been identified as a potent inhibitor of the NF-κB signaling pathway in endothelial cells, suggesting its potential as an anti-inflammatory agent, particularly in the context of atherosclerosis.[1][2] These protocols should be adapted and optimized through pilot studies for this compound.
Application Notes
Shinjulactone A has demonstrated the ability to block IL-1β-induced NF-κB activation in endothelial cells with a half-maximal inhibitory concentration (IC50) of approximately 1 µM.[2][3] This compound also inhibits the endothelial-mesenchymal transition (EndMT), a process implicated in the progression of atherosclerosis.[2][3] Notably, Shinjulactone A does not appear to affect NF-κB activation in macrophages, suggesting a degree of cell-type specificity that could be advantageous in therapeutic applications by minimizing off-target effects.[2]
Based on these findings, a hypothetical in vivo application for a compound like this compound in murine models would be to investigate its efficacy in diseases with a significant inflammatory component, such as atherosclerosis, rheumatoid arthritis, or inflammatory bowel disease.
Key Research Applications:
-
Evaluation of anti-inflammatory efficacy in murine models of chronic inflammation.
-
Assessment of the therapeutic potential in murine models of atherosclerosis.
-
Investigation of the in vivo impact on the NF-κB signaling pathway and downstream inflammatory markers.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling in mice.
-
Toxicology and safety assessment in murine models.
Signaling Pathway: NF-κB Inhibition in Endothelial Cells
The proposed primary mechanism of action for a Shinjulactone compound is the inhibition of the canonical NF-κB signaling pathway in endothelial cells. This pathway is a central regulator of inflammation.
Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Murine Model of Atherosclerosis
A widely used and relevant model is the Apolipoprotein E-deficient (ApoE-/-) mouse fed a high-fat diet.[4][5]
Protocol:
-
Animals: Male ApoE-/- mice, 6-8 weeks old.
-
Acclimatization: House mice for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Diet: Switch mice to a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) to induce atherosclerosis.
-
Treatment Groups: After 4 weeks on the high-fat diet, randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle Control (e.g., DMSO/Cremophor EL/Saline)
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., Atorvastatin)
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for 8-12 weeks. The route and dose should be determined in preliminary tolerability studies.
-
Monitoring: Monitor body weight and general health weekly.
-
Endpoint Analysis: At the end of the treatment period, euthanize mice and collect blood and tissues for analysis.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study of this compound in a murine model of atherosclerosis.
Figure 2: General experimental workflow for in vivo evaluation of this compound.
Endpoint Analysis Protocols
-
Blood Collection and Analysis:
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Analyze plasma for lipid profile (total cholesterol, LDL, HDL, triglycerides) using commercially available kits.
-
Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using ELISA or multiplex assays.
-
-
Atherosclerotic Plaque Analysis:
-
Perfuse the mouse with PBS followed by 4% paraformaldehyde.
-
Dissect the aorta from the heart to the iliac bifurcation.
-
For en face analysis, open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
For cross-sectional analysis, embed the aortic root in OCT compound, cryosection, and stain with Oil Red O and Hematoxylin and Eosin (H&E). Measure the plaque area in the aortic sinus.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on aortic root sections to characterize plaque composition.
-
Use antibodies against:
-
CD68 or Mac-2 to identify macrophages.
-
α-smooth muscle actin (α-SMA) for smooth muscle cells.
-
VCAM-1 and ICAM-1 to assess endothelial activation.
-
-
-
Gene and Protein Expression Analysis:
-
Isolate RNA and protein from a portion of the aorta.
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., Nfkb1, Tnf, Il6, Vcam1).
-
Use Western blotting to quantify the protein levels of key components of the NF-κB pathway (e.g., phosphorylated IκBα, p65).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Plasma Lipid Profile
| Treatment Group | Total Cholesterol (mg/dL) | LDL (mg/dL) | HDL (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Atherosclerotic Plaque Quantification
| Treatment Group | En Face Plaque Area (% of total aorta) | Aortic Root Plaque Area (μm²) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM |
Table 3: Plaque Composition and Inflammatory Markers
| Treatment Group | Macrophage Content (% of plaque area) | Smooth Muscle Cell Content (% of plaque area) | Plasma TNF-α (pg/mL) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
These tables provide a template for organizing the key quantitative outcomes of the proposed in vivo study. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of any observed differences between the groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
Troubleshooting & Optimization
improving Shinjulactone L stability in cell culture media
Welcome to the technical support center for Shinjulactone L. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in cell culture media.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: I am observing lower than expected potency or inconsistent results with this compound in my cell-based assays. Could this be a stability issue?
A1: Yes, inconsistent or lower-than-expected biological activity can be a strong indicator of compound instability in the cell culture medium. Lactone-containing compounds like this compound can be susceptible to degradation under typical cell culture conditions.
Possible Causes and Troubleshooting Steps:
-
pH-dependent Hydrolysis: The lactone ring of this compound may be susceptible to hydrolysis, a reaction that can be influenced by the pH of the culture medium. The pH of cell culture media can drift over time, especially with high cell densities.
-
Recommendation: Monitor the pH of your cell culture medium throughout the experiment. Consider using buffers with stronger buffering capacity if significant pH shifts are observed. You can also assess the stability of this compound in cell-free media at different pH values to understand its pH sensitivity.
-
-
Enzymatic Degradation: Cells can release enzymes into the culture medium that may degrade this compound. Additionally, intracellular enzymes can metabolize the compound upon uptake.
-
Recommendation: To determine if degradation is cell-mediated, incubate this compound in both cell-free and cell-containing media and compare its concentration over time. If cellular metabolism is suspected, you can perform a metabolic stability assay using liver microsomes or hepatocytes.[1]
-
-
Temperature Sensitivity: Prolonged incubation at 37°C can lead to the degradation of some compounds.[1]
-
Recommendation: Assess the stability of this compound at 37°C in your cell culture medium over the time course of your experiment.
-
-
Non-Specific Binding: this compound might bind to plasticware or serum proteins in the medium, reducing its effective concentration.
Q2: How can I experimentally determine the stability of this compound in my specific cell culture medium?
A2: A systematic stability assessment is crucial. The most direct way is to measure the concentration of the parent compound over time.
Recommended Experimental Workflow:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike this into your cell culture medium to the final desired concentration. Aim for a final DMSO concentration of 0.1-0.5%.[1]
-
Incubation: Incubate the this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2). It is advisable to test in both the presence and absence of cells.
-
Sampling: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Analysis: Analyze the concentration of the remaining this compound in the samples using a validated analytical method such as LC-MS/MS or HPLC-UV.[3]
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine its stability profile.
Illustrative Workflow Diagram:
Caption: Experimental workflow for assessing this compound stability.
Q3: My data suggests this compound is degrading. What steps can I take to improve its stability?
A3: If you have confirmed that this compound is unstable in your experimental setup, consider the following strategies:
-
pH Control: Ensure the pH of your medium is stable and within the optimal range for your cells and for this compound stability.
-
Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize the time the compound is exposed to destabilizing conditions.
-
Use of Stabilizing Agents:
-
Antioxidants: If oxidation is suspected, consider adding antioxidants to the medium, but be sure to test for any effects on your cells or the compound's activity.
-
Serum Proteins: While they can sometimes cause non-specific binding, serum proteins can also stabilize some compounds. If you are using serum-free media, consider whether adding a low concentration of albumin could be beneficial.
-
-
Structural Modification: For long-term drug development, medicinal chemists could explore structural modifications to improve stability. For instance, creating an α-fluoro ether as a bioisostere of the lactone has been shown to improve the metabolic stability of other lactone-containing compounds.[4]
Frequently Asked Questions (FAQs)
Q: What is the general chemical nature of this compound and why might it be unstable?
A: Shinjulactones are quassinoids, a class of natural products characterized by a complex, highly oxygenated tetracyclic triterpene skeleton. A key structural feature is a lactone ring, which is an ester within a ring. This lactone ring can be susceptible to hydrolysis (breaking of the ester bond by water), which is often catalyzed by acidic or basic conditions. This opens the ring and can lead to an inactive form of the compound.
Illustrative Degradation Pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
determining optimal dose-response for Shinjulactone L
Disclaimer: Information available on "Shinjulactone L" is limited. This guide focuses on the closely related and studied compound, Shinjulactone A , to provide relevant dose-response determination protocols and troubleshooting advice. The principles and methods described are broadly applicable to novel compound characterization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Shinjulactone A?
A1: Shinjulactone A has been identified as an efficient blocker of IL-1β-induced NFκB activation in endothelial cells.[1][2] It also inhibits the endothelial-mesenchymal transition (EndMT), a process implicated in atherosclerosis.[1][2] Notably, it does not appear to affect lipopolysaccharide-induced NFκB activation in macrophages, suggesting a degree of cell-type or ligand specificity.[1][2]
Q2: What is a typical effective concentration for Shinjulactone A?
A2: In studies on bovine aortic endothelial cells (BAECs), Shinjulactone A demonstrated a half-maximal inhibitory concentration (IC50) of approximately 1 µM for blocking IL-1β-induced NFκB activation.[1][2] Significant effects on monocyte adhesion and inhibition of EndMT markers were observed at concentrations of 1 µM and 10 µM.[1][3]
Q3: Is Shinjulactone A cytotoxic?
A3: Studies have shown that Shinjulactone A, at concentrations up to 10 µM, does not exhibit significant cytotoxicity in endothelial cells over a 5-day treatment period, especially when compared to other NFκB inhibitors like Bay 11-782 which can show considerable cytotoxicity.[1][2][3]
Q4: How should I prepare Shinjulactone A for cell-based assays?
A4: Like many small molecules, Shinjulactone A is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then further diluted in cell culture media to the desired final concentrations for the experiment. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide for Dose-Response Experiments
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects.[4][5] | Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and pre-wet the tips. To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.[5] |
| No dose-response effect observed | Compound concentration range is too low or too high. Compound is inactive in the chosen cell line or assay. Compound degradation. | Perform a wide range-finding experiment with serial dilutions over several orders of magnitude (e.g., 1 nM to 100 µM) to identify an effective range. Confirm the cellular target is present and the signaling pathway is active in your cell model. Check the storage conditions and age of the compound stock. |
| Inconsistent results between experiments | Variation in cell passage number, cell health, or reagent quality.[4][5] | Use cells within a consistent and low passage number range.[4] Always check cell viability before seeding. Ensure all reagents are within their expiration dates and stored correctly. |
| High background signal in the assay | Autofluorescence of the compound or cells, non-specific antibody binding, or contaminated reagents.[4][6] | Check for compound autofluorescence at the assay's excitation/emission wavelengths. Optimize blocking steps and antibody concentrations. Use fresh, sterile media and reagents.[4] |
Quantitative Data Summary
Table 1: IC50 of Shinjulactone A
| Assay | Cell Line | Stimulus | IC50 | Reference |
| NFκB Activation | Bovine Aortic Endothelial Cells (BAECs) | IL-1β | ~ 1 µM | [1][2] |
Table 2: Effective Concentrations of Shinjulactone A in Functional Assays
| Assay | Cell Line | Treatment Duration | Effective Concentrations | Observed Effect | Reference |
| Monocyte Adhesion | BAECs | Not specified | 1 µM and 10 µM | Significant reduction of monocyte adhesion | [1] |
| Cell Viability | BAECs | Up to 5 days | 1 µM to 10 µM | No significant cytotoxicity observed | [1][3] |
| Endothelial-Mesenchymal Transition (EndMT) | BAECs | Not specified | 1 µM and 10 µM | Significant reduction in α-SMA expression and partial restoration of VE-cadherin | [1] |
Experimental Protocols
Protocol: Determining the IC50 of Shinjulactone A using an NFκB Reporter Assay
This protocol is a generalized procedure based on standard cell-based assay methodologies.
1. Cell Seeding:
-
Culture endothelial cells (e.g., BAECs or HUVECs) engineered with an NFκB-responsive reporter system (e.g., luciferase or fluorescent protein) to ~80% confluency.
-
Harvest cells and perform a cell count to ensure viability.
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[7]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of Shinjulactone A in DMSO.
-
Perform serial dilutions of the Shinjulactone A stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 50 µM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (no compound).
-
Carefully remove the medium from the adhered cells and replace it with the medium containing the different concentrations of Shinjulactone A or controls.
-
Pre-incubate the cells with the compound for a specific time (e.g., 1-2 hours).
3. Stimulation:
-
Prepare a solution of the stimulus (e.g., IL-1β at 10 ng/mL) in the respective treatment media.
-
Add the stimulus to all wells except for the negative control wells.
-
Incubate for the optimal time to induce NFκB activation (e.g., 6-24 hours).
4. Assay Readout:
-
Following incubation, measure the reporter signal according to the manufacturer's instructions (e.g., add luciferase substrate and measure luminescence with a plate reader).
5. Data Analysis:
-
Normalize the data by setting the stimulated control (no compound) as 100% activity and the unstimulated control as 0%.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis with a sigmoidal dose-response model to calculate the IC50 value, which is the concentration of Shinjulactone A that produces a 50% reduction in the signal.[8]
Visualizations
Signaling Pathways
Caption: Shinjulactone A inhibits the IL-1β-induced NF-κB signaling pathway.
References
- 1. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. smart.dhgate.com [smart.dhgate.com]
identifying and minimizing off-target effects of Shinjulactone L
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Shinjulactone L. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in drug development?
A1: Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[1] These interactions can lead to a range of undesirable outcomes, from mild side effects to severe toxicity, and can also confound experimental results by producing phenotypes that are not related to the intended on-target activity.[1][2] Early identification and mitigation of off-target effects are crucial for developing safer and more effective therapeutics and for obtaining accurate research data.[3][4]
Q2: What is the primary known on-target signaling pathway for Shinjulactone compounds?
A2: While research on this compound is ongoing, studies on the related compound Shinjulactone A have identified it as an efficient blocker of IL-1β-induced NF-κB activation in endothelial cells.[5][6] Another related quassinoid, Ailanthone, has been shown to suppress tumor activity through the JAK/STAT3 signaling pathway.[7] Therefore, the NF-κB and JAK/STAT pathways are currently the most probable on-target pathways for this compound.
Q3: What are the potential off-target effects of this compound?
A3: As a small molecule, this compound has the potential to interact with multiple proteins, a phenomenon known as polypharmacology.[8] Off-target interactions are often discovered through systematic screening against panels of common off-target classes, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes.[9] Without specific experimental data for this compound, researchers should assume a possibility of off-target effects and plan for their identification.
Q4: How can I predict potential off-target effects of this compound in silico?
A4: Computational, or in silico, methods are a powerful first step in predicting off-target interactions.[3] These approaches use the chemical structure of this compound to screen against databases of known protein targets.[1][8] Methods include 2D and 3D similarity searches, machine learning models, and pharmacophore analysis to identify proteins with binding sites that could accommodate this compound.[3][8]
Q5: What experimental strategies can be used to identify the off-target effects of this compound?
A5: A variety of experimental strategies can be employed to identify off-target interactions:
-
Proteome-wide screening: Techniques like proteome microarrays can be used to assess the binding of this compound to thousands of purified human proteins in a single experiment.[9]
-
Kinase panel screening: Given that kinases are a frequent class of off-targets, screening this compound against a panel of known kinases can provide insight into its selectivity.[9]
-
Affinity chromatography and mass spectrometry: This method involves immobilizing this compound on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm direct binding of this compound to a suspected target protein within intact cells.
-
Genetic approaches: CRISPR-Cas9 or RNAi screens can identify genes that, when knocked out or knocked down, alter a cell's sensitivity to this compound, suggesting that the corresponding proteins may be targets.[10][11]
Q6: How can I minimize the off-target effects of this compound in my experiments?
A6: Minimizing off-target effects is crucial for ensuring that the observed biological effects are due to the intended on-target activity. Strategies include:
-
Dose-response studies: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets.
-
Use of controls: Employ structurally related but inactive analogs of this compound as negative controls. Additionally, using a secondary compound that targets the same pathway through a different mechanism can help confirm that the observed phenotype is on-target.
-
Rational drug design: If a problematic off-target is identified, medicinal chemists may be able to modify the structure of this compound to reduce its affinity for the off-target while maintaining its on-target potency.[1]
Troubleshooting Guides
Problem: My cells are exhibiting a phenotype that is inconsistent with the known on-target pathway of this compound.
-
Question 1: Have you confirmed the on-target activity?
-
Answer: First, verify that this compound is engaging its intended target (e.g., inhibiting NF-κB or STAT3 phosphorylation) at the concentration you are using. A cellular thermal shift assay (CETSA) or a direct downstream activity assay can be used for this purpose. If the on-target pathway is not affected, your compound may not be active or may have degraded.
-
-
Question 2: Have you performed a dose-response analysis?
-
Answer: Determine if the unexpected phenotype is concentration-dependent. Off-target effects are often engaged at higher concentrations. If the phenotype disappears at lower concentrations that still show on-target activity, it is likely an off-target effect.
-
-
Question 3: Have you performed an unbiased screen for off-targets?
-
Answer: If the phenotype persists even at low concentrations, consider a proteome-wide screen or an affinity chromatography-mass spectrometry experiment to identify potential binding partners of this compound.
-
Problem: I have a list of potential off-targets from a screen. How do I validate them?
-
Question 1: Can you confirm direct binding?
-
Answer: Use a secondary assay to confirm the direct interaction between this compound and the putative off-target. CETSA is a good method for confirming binding in a cellular context.
-
-
Question 2: Is the off-target responsible for the observed phenotype?
-
Answer: Use genetic methods like siRNA or CRISPR-Cas9 to knock down or knock out the suspected off-target protein. If the phenotype disappears upon removal of the protein, you have validated that it is a functionally relevant off-target.
-
-
Question 3: Can you demonstrate a functional consequence of the off-target interaction?
-
Answer: If the off-target is an enzyme, perform an in vitro activity assay to determine if this compound modulates its function.
-
Problem: this compound is showing toxicity at the desired effective concentration. How can I mitigate this?
-
Question 1: Is the toxicity due to on-target or off-target effects?
-
Answer: This is a critical question. If the toxicity is a result of inhibiting the primary target, you may need to reconsider the therapeutic strategy. If it is due to an off-target, you may be able to engineer out this interaction. Use the validation strategies mentioned above to identify the off-target responsible for the toxicity.
-
-
Question 2: Can the compound be structurally modified?
-
Answer: In collaboration with a medicinal chemist, explore structure-activity relationship (SAR) studies to see if the part of the this compound molecule responsible for binding to the toxic off-target can be altered without affecting on-target binding.
-
-
Question 3: Can the experimental system be changed?
-
Answer: The expression levels of on- and off-targets can vary significantly between different cell lines or tissues.[12] Consider using a cell line with lower expression of the toxic off-target if it is a suitable model for your research question.
-
Data Presentation
Table 1: Template for Summarizing In Silico Off-Target Predictions for this compound
| Predicted Off-Target | Prediction Method | Score/Confidence | Known Biological Function | Potential Phenotypic Effect |
| e.g., Kinase X | e.g., 2D Similarity | e.g., 0.85 | e.g., Cell cycle regulation | e.g., Cell cycle arrest |
| e.g., GPCR Y | e.g., Machine Learning | e.g., 0.72 | e.g., Calcium signaling | e.g., Changes in intracellular Ca2+ |
| ... | ... | ... | ... | ... |
Table 2: Template for Summarizing Kinase Panel Screening Results for this compound
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (nM) | Notes |
| e.g., On-Target Kinase | e.g., 95% | e.g., 99% | e.g., 50 | Primary Target |
| e.g., Off-Target Kinase A | e.g., 75% | e.g., 92% | e.g., 800 | Potential Off-Target |
| e.g., Off-Target Kinase B | e.g., 10% | e.g., 25% | e.g., >10,000 | Not a significant hit |
| ... | ... | ... | ... | ... |
Table 3: Reported IC50 Values for the Related Compound Shinjulactone A
| Parameter | Cell Type | Treatment | IC50 | Reference |
| NF-κB Activation | Endothelial Cells | IL-1β | ~1 µM | [6] |
| Monocyte Recruitment | Endothelial Cells | IL-1β | ~1 µM | [6] |
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
-
Obtain the 2D structure of this compound: Secure the SMILES or SDF file for this compound.
-
Select prediction tools: Utilize publicly available or commercial software that predicts protein targets based on chemical structure. Examples include SEA, SwissTargetPrediction, and others.
-
Perform similarity searches: Run a 2D similarity search against databases of known ligands to identify proteins that bind to molecules with similar structures.
-
Utilize machine learning models: Employ machine learning-based tools that have been trained on large datasets of compound-protein interactions to predict the probability of this compound binding to various targets.[8]
-
Analyze and prioritize results: Compile a list of potential off-targets. Prioritize them based on the prediction scores, the biological relevance of the target to your experimental system, and any known liabilities of the protein class (e.g., hERG for cardiotoxicity).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.
-
Harvest and Lyse Cells: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures for a fixed time (e.g., 3 minutes). A typical range is 40°C to 70°C.
-
Separate Soluble and Precipitated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining in solution by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
Protocol 3: Affinity Chromatography-Mass Spectrometry
-
Immobilize this compound: Covalently link this compound to a solid support, such as agarose or magnetic beads. Ensure that the linkage point does not obstruct the parts of the molecule expected to be involved in protein binding.
-
Prepare Cell Lysate: Grow and harvest cells, then prepare a native protein lysate.
-
Incubation: Incubate the cell lysate with the this compound-conjugated beads. Include a control incubation with unconjugated beads.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound beads with those from the control beads. Proteins that are significantly enriched in the this compound sample are potential binding partners.
Visualizations
Caption: Workflow for identifying off-target effects of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the JAK/STAT signaling pathway by this compound.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 5. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ailanthone suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 12. drugtargetreview.com [drugtargetreview.com]
troubleshooting inconsistent results in Shinjulactone L experiments
Welcome to the technical support center for Shinjulactone L experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in experimental results. The following guides and FAQs address common issues encountered during the use of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my cell viability assays with this compound. What are the potential causes?
A1: Inconsistent results in cell viability assays can stem from several factors. Firstly, the purity and stability of this compound itself can be a source of variability. It is also crucial to ensure consistent cell culture conditions, including cell passage number, confluency, and media composition, as these can significantly influence cellular responses.[1][2] Finally, the assay methodology, including incubation times, reagent concentrations, and the choice of viability assay (e.g., MTS, Calcein AM), can all contribute to variability.[3][4]
Q2: My Western blot results for protein expression changes after this compound treatment are not reproducible. What should I check?
A2: Reproducibility issues in Western blotting can arise from multiple steps in the protocol. Key areas to investigate include:
-
Sample Preparation: Inconsistent protein extraction, quantification, or sample loading can lead to variability.[5]
-
Antibody Performance: The quality, concentration, and specificity of both primary and secondary antibodies are critical.[6][7] Ensure the antibody is validated for the intended application and species.
-
Transfer Efficiency: Inefficient or uneven transfer of proteins from the gel to the membrane is a common problem.[5][6]
-
Blocking and Washing: Inadequate blocking can lead to high background, while inconsistent washing can result in variable signal intensity.[6][7]
Q3: I am seeing variable gene expression results in my qPCR experiments with this compound. How can I troubleshoot this?
A3: For qPCR, inconsistent results often point to issues with RNA quality, primer design, or reaction setup.[8][9]
-
RNA Quality: Ensure the RNA is intact and free of contaminants like genomic DNA or PCR inhibitors.[10][11]
-
Primer and Probe Design: Poorly designed primers can lead to inefficient or non-specific amplification.[8][11]
-
Reaction Setup: Pipetting errors, incorrect reagent concentrations, and contamination can all introduce variability.[8][9]
Q4: Is there any information on the stability and solubility of this compound?
A4: While specific data for this compound is limited, natural products can often have issues with solubility and stability in aqueous solutions.[12][13][14] It is recommended to perform solubility tests in your experimental buffer and consider the use of solubilizing agents like DMSO. The stability of the compound in your experimental conditions (e.g., temperature, light exposure) should also be considered.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Insolubility | 1. Visually inspect the treatment media for any precipitation of this compound. 2. Prepare fresh stock solutions for each experiment. 3. Test the solubility of this compound in your specific cell culture medium. |
| Cell Culture Variability | 1. Use cells within a consistent and low passage number range.[2] 2. Ensure consistent cell seeding density and confluency at the time of treatment.[3] 3. Routinely test for mycoplasma contamination.[1] |
| Assay Protocol | 1. Optimize the incubation time with this compound and the viability reagent. 2. Ensure proper mixing of reagents in each well. 3. Include appropriate controls (e.g., vehicle control, positive control for cell death). |
| Plate Reader Settings | 1. Verify the correct wavelength and other settings on the plate reader. 2. Check for and minimize background fluorescence from the media or the compound itself.[15] |
Non-Reproducible Western Blot Data
| Potential Cause | Troubleshooting Steps |
| Protein Sample Quality | 1. Use a consistent lysis buffer and protocol for all samples. 2. Accurately quantify protein concentration and load equal amounts for each sample.[5] |
| Antibody Issues | 1. Titrate the primary and secondary antibody concentrations to find the optimal dilution.[6] 2. Ensure the primary antibody is specific to the target protein and the secondary antibody is compatible with the primary.[6] |
| Gel Electrophoresis & Transfer | 1. Ensure complete polymerization of the gel to avoid distorted bands.[6] 2. Optimize the transfer time and voltage for your specific protein of interest.[5] 3. Use a loading control (e.g., GAPDH, β-actin) to normalize for loading differences. |
| Signal Detection | 1. Use fresh detection reagents. 2. Optimize the exposure time to avoid saturated signals. |
Variable qPCR Results
| Potential Cause | Troubleshooting Steps |
| RNA Integrity & Purity | 1. Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer.[10] 2. Treat RNA samples with DNase to remove any genomic DNA contamination.[11] |
| Primer Performance | 1. Validate primer efficiency by running a standard curve.[8] 2. Perform a melt curve analysis to check for primer-dimers or non-specific products.[10] |
| Reverse Transcription | 1. Use a consistent amount of RNA for cDNA synthesis. 2. Ensure the reverse transcriptase and other reagents are active. |
| qPCR Reaction | 1. Use a master mix to minimize pipetting variability.[9] 2. Run reactions in triplicate to assess technical variability. |
Experimental Protocols & Data
Shinjulactone A as a Reference Compound
Due to the limited specific information on this compound, data from a related quassinoid, Shinjulactone A , is provided below for reference. Shinjulactone A has been shown to inhibit IL-1β-induced NFκB activation in endothelial cells.[16][17][18]
| Parameter | Value | Reference |
| Cell Type | Bovine Aortic Endothelial Cells (BAECs) | [17] |
| Treatment | Interleukin-1β (IL-1β) at 10 ng/mL | [16] |
| Shinjulactone A Concentration | 1 µM and 10 µM | [16] |
| Effect | Inhibition of NFκB activation and monocyte adhesion | [17][18] |
| Cell Viability | No effect on endothelial cell viability | [16][18] |
Signaling Pathways and Workflows
This compound Putative Signaling Pathway
Based on the activity of related compounds like Ailanthone, this compound may influence the JAK/STAT signaling pathway.[19] A simplified diagram of this pathway is shown below.
References
- 1. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. bosterbio.com [bosterbio.com]
- 8. pcrbio.com [pcrbio.com]
- 9. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Studies on the Effect of Water-Soluble Polymers on Drug–Cyclodextrin Complex Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selectscience.net [selectscience.net]
- 16. researchgate.net [researchgate.net]
- 17. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ailanthone suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Controls for Shinjulactone L In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of vehicle controls for in vitro studies involving Shinjulactone L. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vitro studies with this compound?
A1: While direct studies on this compound are limited, evidence from research on related compounds, such as Shinjulactone A, points to Dimethyl Sulfoxide (DMSO) as a suitable vehicle control.[1][2] DMSO is a powerful and widely used solvent for non-polar compounds in biological assays.[3]
Q2: What is the maximum final concentration of DMSO that should be used in my cell-based assays?
A2: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. It is widely recommended that the final DMSO concentration should not exceed 0.1% (v/v) .[4][5][6] For sensitive cell lines or long-term incubation, a concentration of ≤0.5% is ideal.[4] It is crucial to determine the specific tolerance of your cell line to DMSO in preliminary experiments.
Q3: Do I need to include a vehicle control for every experiment?
A3: Yes. A vehicle-only control is essential to distinguish the effects of this compound from any potential effects of the solvent itself.[3] The vehicle control should contain the same final concentration of DMSO as the experimental wells.
Q4: How should I prepare my this compound stock and working solutions with DMSO?
A4: A common practice is to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations for your experiment, ensuring the final DMSO concentration remains at or below 0.1%.
Troubleshooting Guides
Issue 1: I am observing toxicity or unexpected effects in my vehicle control wells.
-
Possible Cause: The final concentration of DMSO may be too high for your specific cell line.
-
Solution: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.01%, 0.05%, 0.1%, 0.5%) to determine the maximum non-toxic concentration for your cells.
-
-
Possible Cause: The quality of the DMSO may be poor or it may have degraded.
-
Solution: Use a high-purity, sterile-filtered, and anhydrous grade of DMSO. Store it in small aliquots at -20°C to prevent repeated freeze-thaw cycles and moisture absorption.
-
Issue 2: this compound is precipitating out of solution when I add it to the cell culture medium.
-
Possible Cause: The aqueous solubility of this compound is low, and the final concentration in the medium is too high.
-
Solution: Try to dissolve this compound at a lower stock concentration in DMSO. When preparing working solutions, add the DMSO stock to the medium dropwise while vortexing to facilitate mixing. It may also be necessary to reduce the final experimental concentration of this compound.
-
Issue 3: I am seeing inconsistent results between experiments.
-
Possible Cause: Inconsistent preparation of the vehicle control or drug solutions.
-
Solution: Ensure that the final concentration of DMSO is identical across all relevant wells in every experiment. Prepare fresh working solutions from your stock for each experiment.
-
-
Possible Cause: The "edge effect" in microplates, where wells on the perimeter of the plate evaporate more quickly.
-
Solution: Avoid using the outer wells of the plate for critical experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration (v/v) | General Recommendation |
| ≤ 0.1% | Highly Recommended. Considered safe for most cell lines with minimal off-target effects.[4][5][6] |
| 0.1% - 0.5% | Use with caution. May be acceptable for some cell lines, but preliminary toxicity testing is essential. |
| > 0.5% | Not Recommended. High risk of solvent-induced cytotoxicity and artifacts. |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance of a Cell Line
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. Include a "no DMSO" control.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the "no DMSO" control. This is your maximum tolerated concentration.
Mandatory Visualization
Caption: Experimental workflow for in vitro studies using a vehicle control.
Caption: Logic diagram for troubleshooting vehicle control issues.
References
- 1. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Direct contact between iPSC-derived macrophages and hepatocytes drives reciprocal acquisition of Kupffer cell identity and hepatocyte maturation [elifesciences.org]
long-term storage and stability of Shinjulactone L
Disclaimer: To date, comprehensive long-term stability and storage studies specifically for Shinjulactone L have not been extensively published. The following guidelines are based on best practices for the handling and storage of similar compounds, particularly other cytotoxic natural products and triterpenoid lactones. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term use?
A1: For long-term storage, solid this compound should be kept in a tightly sealed, amber vial at -20°C or colder. To minimize degradation from moisture and light, it is advisable to store the compound under an inert gas atmosphere (e.g., argon or nitrogen) and with a desiccant.[1][2]
Q2: What is the recommended short-term storage for this compound solutions?
A2: For short-term storage, solutions of this compound should be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C. To maintain stability, it is best to prepare small aliquots to avoid repeated freeze-thaw cycles. If used frequently, refrigerated storage at 2-8°C may be acceptable for very short periods (24-48 hours), but this should be validated by the end-user.[1][3]
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is unavailable, many complex natural products are sensitive to light.[1] To prevent potential photodegradation, it is recommended to store both solid compound and solutions in amber or opaque containers and to minimize exposure to direct light during handling.
Q4: What solvents are suitable for dissolving and storing this compound?
A4: this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For biological assays, DMSO is a common choice. However, the stability of this compound in these solvents over time has not been formally reported. It is crucial to use high-purity, anhydrous solvents to minimize solvent-mediated degradation.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been elucidated. However, as a triterpenoid lactone, it may be susceptible to hydrolysis of the lactone ring, particularly under non-neutral pH conditions.[4] Other potential degradation pathways for complex natural products include oxidation and isomerization. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) would be necessary to identify its specific degradation products and pathways.[5][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage (e.g., high temperature, moisture, light exposure). Repeated freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from solid compound stored at -20°C or below. Aliquot stock solutions to minimize freeze-thaw cycles. Re-evaluate storage conditions. |
| Appearance of new peaks in HPLC/LC-MS analysis | Compound degradation. | Perform a forced degradation study (e.g., mild acid/base treatment, oxidation) to see if the new peaks correspond to expected degradation products. If so, this indicates instability under the current conditions. Optimize storage and handling procedures. |
| Inconsistent experimental results | Instability of the compound in the experimental buffer or media. Interaction with other components in the assay. | Assess the stability of this compound in your specific experimental buffer at the working temperature and duration. This can be done by incubating the compound in the buffer and analyzing its purity at different time points using HPLC. |
| Precipitation of the compound in aqueous solutions | Poor solubility of this compound in aqueous media. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. The use of a sonicator might help in initial dissolution. |
Data Presentation
Table 1: General Recommended Storage Conditions for Plant-Derived Bioactive Compounds
| Storage Type | Temperature | Conditions | Rationale |
| Long-Term (Solid) | -20°C or -80°C | Tightly sealed, amber vial, with desiccant, under inert gas.[1] | Minimizes chemical degradation, hydrolysis, and oxidation. Protects from light and moisture. |
| Short-Term (Solution) | -20°C | Aliquoted in a suitable anhydrous solvent (e.g., DMSO). | Avoids repeated freeze-thaw cycles and reduces the risk of degradation in solution. |
| Working Solution | 2-8°C | Diluted in experimental buffer. | For immediate use. Stability should be verified for the duration of the experiment. |
Table 2: Hypothetical Forced Degradation Study Results for a Triterpenoid Lactone
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolyzed lactone |
| 0.1 M NaOH | 4 hours | 25°C | 40% | Hydrolyzed lactone, Epimers |
| 3% H₂O₂ | 24 hours | 25°C | 10% | Oxidized derivatives |
| Heat | 48 hours | 80°C | 5% | Isomers |
| Light (Xenon lamp) | 24 hours | 25°C | 8% | Photodegradation products |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][6][7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of this compound to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector). Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logical steps for troubleshooting this compound instability.
References
- 1. Beyond the Harvest: Optimal Conditions for Storing Plant Extracts [greenskybio.com]
- 2. aoncology.com [aoncology.com]
- 3. Treating cancer: insulated packaging solutions are required | Sofrigam | Sofrigam [sofrigam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. acdlabs.com [acdlabs.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Incubation Time for Shinjulactone L in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Shinjulactone L in cell-based assays. Given the limited specific data on this compound, this guide focuses on providing robust protocols and troubleshooting advice to help you determine the optimal conditions for your specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: For novel compounds like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic or biological effects. A recommended starting range for initial screening experiments is between 0.1 µM and 100 µM. This range can be narrowed down in subsequent experiments based on the initial findings.
Q2: What is a typical initial incubation time for preliminary experiments with this compound?
A2: For initial cytotoxicity or bioactivity screening of natural products, it is common to use incubation times of 24, 48, and 72 hours.[1] This allows for the assessment of both short-term and long-term effects on cell viability.
Q3: How do I determine the optimal incubation time for my specific cell line and assay?
A3: The optimal incubation time is dependent on several factors, including the cell line's doubling time, the specific biological question being addressed, and the compound's mechanism of action. A time-course experiment is the most effective method to determine this. This involves treating your cells with a fixed concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
Q4: Should I change the cell culture medium during a long incubation period (e.g., >48 hours)?
A4: Yes, for incubation times longer than 48 hours, it is good practice to perform a medium change. This ensures that nutrient depletion or the accumulation of waste products does not affect cell health and the experimental outcome. When changing the medium, be sure to replace it with fresh medium containing the same concentration of this compound.
Q5: What are the known signaling pathways affected by compounds similar to this compound?
A5: While specific data for this compound is limited, related quassinoids have been shown to impact key signaling pathways involved in inflammation and cancer. For instance, Shinjulactone A has been found to inhibit the NF-κB signaling pathway in endothelial cells. Another related compound, Ailanthone, has been shown to suppress the JAK/STAT3 signaling pathway in colorectal cancer cells.[2] These pathways are crucial for cell survival, proliferation, and inflammation.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects | Ensure thorough mixing of cell suspension before and during plating. Calibrate pipettes regularly and use appropriate pipetting techniques. Avoid using the outer wells of the plate; fill them with sterile water or media to create a humidity barrier.[3] |
| No significant effect of this compound observed | Incubation time is too short, Compound concentration is too low, Compound precipitated out of solution, Cell line is resistant | Extend the incubation time (e.g., up to 72 or 96 hours). Test a higher concentration range of this compound. Ensure this compound is fully dissolved in the solvent and the final solvent concentration is not toxic to the cells (typically <0.5%). Consider using a different, more sensitive cell line or a positive control known to induce a response. |
| High background signal in the assay | Overly high cell seeding density, Autofluorescence of the compound or cells, Non-specific antibody binding (for immunoassays) | Optimize the cell seeding density to avoid overconfluence. Check for autofluorescence of this compound and cells at the assay's excitation and emission wavelengths. If necessary, use a different detection method. For immunoassays, optimize blocking conditions and antibody concentrations.[3][4] |
| Unexpected cell death in control wells | Solvent toxicity, Contamination (e.g., mycoplasma), Poor cell health | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. Regularly test cell lines for mycoplasma contamination. Use healthy, low-passage number cells for your experiments.[5] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Time-Course Experiment
This protocol outlines the steps to determine the optimal incubation time for this compound using a cell viability assay (e.g., MTT, MTS, or resazurin-based assays).
-
Cell Seeding:
-
Seed your chosen cell line in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A concentration known to elicit a sub-maximal effect is ideal for a time-course experiment.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours).
-
-
Cell Viability Assay (Example with Resazurin):
-
At the end of each incubation period, add 20 µL of resazurin solution to each well.[6]
-
Incubate for 1 to 4 hours at 37°C.[6] The incubation time for the dye should be optimized to provide adequate sensitivity while avoiding reagent toxicity.[6]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each time point relative to the vehicle control.
-
Plot the percentage of cell viability against the incubation time to determine the time point at which the desired effect is observed.
-
Visualizations
Signaling Pathways
Caption: Potential signaling pathways inhibited by this compound.
Experimental Workflow
Caption: Workflow for determining optimal incubation time.
Troubleshooting Logic
Caption: Troubleshooting decision tree for cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Ailanthone suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. biocompare.com [biocompare.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Preventing Shinjulactone L Precipitation in Experimental Buffers
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation after adding my Shinjulactone L solution to my aqueous experimental buffer. What is the likely cause?
Precipitation of hydrophobic compounds like Shinjulactones in aqueous buffers is a common issue. The primary cause is the low solubility of the compound in water. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.
Q2: What is the recommended solvent for making a stock solution of a Shinjulactone compound?
Based on experimental data for similar compounds like Shinjulactone A, Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions.[1] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your experimental buffer.
Q3: How can I determine the maximum concentration of this compound that can be used in my buffer without precipitation?
The maximum soluble concentration will depend on the specific Shinjulactone, the composition of your buffer (pH, salts, and other components), and the final percentage of the organic solvent (like DMSO) in the working solution. It is recommended to perform a solubility test by preparing a serial dilution of your this compound stock solution in your experimental buffer and observing for any precipitation.
Q4: Can the type of buffer I use affect the solubility of this compound?
Yes, the buffer composition can significantly impact compound solubility. Factors such as pH and the presence of certain ions can influence the ionization state and interactions of your compound, thereby affecting its solubility. For instance, studies have shown that drug precipitation can differ between bicarbonate and phosphate buffers.[2][3][4][5]
Troubleshooting Guide
Problem: My this compound precipitates immediately upon addition to the experimental buffer.
Cause: The concentration of this compound in the final working solution is likely too high, or the percentage of the organic solvent is too low.
Solution:
-
Decrease the final concentration of this compound: Try a lower final concentration in your experiment.
-
Increase the percentage of organic solvent: While keeping the final concentration of this compound the same, you can try to slightly increase the final percentage of DMSO. However, be mindful of the tolerance of your experimental system (e.g., cells) to the solvent. Most cell cultures can tolerate DMSO concentrations up to 0.5-1%.
-
Change the order of addition: When preparing your working solution, try adding the buffer to your aliquot of the stock solution while vortexing, rather than adding the stock solution to the buffer. This can sometimes help in preventing localized high concentrations that lead to precipitation.
Problem: My this compound solution is clear initially but becomes cloudy over time.
Cause: This could be due to a slow precipitation process, temperature fluctuations, or instability of the compound in the buffer.
Solution:
-
Prepare fresh working solutions: Prepare your final working solution immediately before use.
-
Control the temperature: Ensure that the temperature of your buffer and stock solution are stable during preparation and the experiment. Some compounds are less soluble at lower temperatures.
-
Assess compound stability: If precipitation continues to be an issue, you may need to assess the stability of your this compound in the specific buffer system over time.
Chemical Properties of Known Shinjulactones
To provide a reference for the general chemical properties of this class of compounds, the following table summarizes available data for Shinjulactones A, C, and K. These properties, particularly the XLogP3 value (a measure of lipophilicity), can give an indication of their expected solubility in aqueous solutions. A higher positive XLogP3 value generally corresponds to lower water solubility.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Shinjulactone A | C20H22O7 | 374.4 | -1.4 |
| Shinjulactone C | C20H22O7 | 374.4 | -1.4 |
| Shinjulactone K | C22H32O7 | 408.5 | 1.8 |
Data sourced from PubChem.[6][7]
Experimental Protocols
Protocol for Preparing a Stock Solution of a Poorly Soluble Shinjulactone
This protocol uses Shinjulactone A as an example, based on methods described in the literature.[1][8]
-
Weighing the Compound: Accurately weigh the desired amount of Shinjulactone A powder using a calibrated analytical balance.
-
Dissolving in DMSO: Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Ensuring Complete Dissolution: Vortex the solution vigorously until all the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied, but be cautious about the compound's stability at higher temperatures.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol for Preparing a Working Solution in Experimental Buffer
-
Thawing the Stock Solution: Thaw an aliquot of the Shinjulactone stock solution at room temperature.
-
Dilution: In a sterile microcentrifuge tube, add the required volume of the stock solution to your pre-warmed experimental buffer to achieve the final desired concentration. It is critical to add the stock solution to the buffer while gently vortexing or pipetting up and down to ensure rapid and uniform mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below the tolerance level of your experimental system (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize the risk of precipitation.
Visual Guides
Caption: A workflow for troubleshooting this compound precipitation.
Caption: The inhibitory effect of Shinjulactone A on the NF-κB signaling pathway.
References
- 1. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer: A Well-Controlled Comparative Study with Phosphate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shinjulactone C | C20H22O7 | CID 11970132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Shinjulactone K | C22H32O7 | CID 460541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control and purity assessment of Shinjulactone L
Disclaimer: Specific experimental data and established quality control parameters for Shinjulactone L are not widely available in published literature. This guide provides generalized troubleshooting advice, protocols, and data presentation templates based on standard practices for the quality control and purity assessment of natural products of a similar class. Researchers should validate these methodologies for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: The purity of this compound can vary depending on the supplier and the purification methods employed. For use in sensitive biological assays, it is recommended to use this compound with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity information.
Q2: How should I properly store this compound to ensure its stability?
A2: this compound, like many complex natural products, should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term use, solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C. Avoid repeated freeze-thaw cycles to minimize degradation.
Q3: What are the primary analytical techniques for assessing the purity of this compound?
A3: The primary techniques for purity assessment of this compound include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting impurities.[1][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of this compound and identify potential impurities.[2][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect residual solvents and structural analogs as impurities.[6]
Troubleshooting Guides
HPLC Analysis
Q: I am observing multiple peaks in my HPLC chromatogram when analyzing this compound. Does this indicate impurities?
A: Not necessarily. While multiple peaks can indicate the presence of impurities, other factors could be at play:
-
Isomers: this compound may exist as isomers that are separable under certain chromatographic conditions. Review the literature for known isomers.
-
Degradation: The compound may have degraded due to improper storage or handling. Prepare a fresh solution from a new aliquot and re-analyze.
-
Solvent Effects: The injection of a sample in a strong solvent can lead to peak distortion or splitting. Ensure the sample solvent is compatible with the mobile phase.
-
Contamination: The analytical system (e.g., solvent, column, vials) could be contaminated. Run a blank gradient to check for system peaks.
Q: My this compound peak is showing significant tailing in the HPLC chromatogram. What could be the cause?
A: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competitive agent (e.g., triethylamine) to the mobile phase can sometimes mitigate this.
-
Column Degradation: The column may be nearing the end of its lifespan. Try cleaning the column according to the manufacturer's instructions or replace it.
-
Mismatched pH: Ensure the pH of the mobile phase is appropriate for the analyte's chemical properties to maintain a single ionic form.
LC-MS Analysis
Q: I am not observing the expected molecular ion for this compound in my mass spectrum. What should I do?
A: This can be a common issue. Consider the following:
-
Ionization Mode: this compound may ionize more efficiently in either positive or negative ion mode. Analyze the sample in both modes (ESI+ and ESI-).
-
Adduct Formation: The molecule may be forming adducts with ions present in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+HCOO]⁻).[4] Search for the masses corresponding to these common adducts.
-
In-source Fragmentation: The molecule might be fragmenting in the ion source. Try reducing the fragmentation voltage or cone voltage.
-
Instrument Calibration: Ensure the mass spectrometer is properly calibrated.
NMR Analysis
Q: I see unexpected peaks in the ¹H NMR spectrum of my this compound sample. What could they be?
A: Unidentified peaks can arise from several sources:
-
Residual Solvents: Peaks from residual solvents used during purification (e.g., ethyl acetate, dichloromethane, methanol) are common. Compare the chemical shifts of the unknown peaks to known solvent chemical shifts.
-
Water: A broad peak is often observed for water, especially if using a protic solvent.
-
Impurities: The peaks could correspond to impurities. Compare the spectrum to a reference spectrum of pure this compound if available. Integration of the impurity peaks relative to the compound peaks can provide a semi-quantitative estimate of their levels.
-
Degradation Products: If the sample has degraded, new peaks corresponding to the degradation products will appear.
Quantitative Data Presentation
Table 1: HPLC Purity Analysis of this compound
| Lot Number | Retention Time (min) | Peak Area | % Purity | Impurity Profile (Retention Time, %) |
| Example: SJL-2025-01 | e.g., 12.5 | e.g., 1,500,000 | e.g., 98.5% | e.g., 10.2 min, 0.8%; 14.1 min, 0.7% |
| Enter Your Data |
Table 2: Mass Spectrometry Data for this compound
| Lot Number | Ionization Mode | Expected [M+H]⁺ | Observed [M+H]⁺ | Other Adducts Observed ([M+Na]⁺, etc.) |
| Example: SJL-2025-01 | e.g., ESI+ | e.g., 475.2639 | e.g., 475.2641 | e.g., 497.2458 |
| Enter Your Data |
Table 3: ¹H NMR Data for this compound (in CDCl₃)
| Lot Number | Characteristic Proton | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Integration |
| Example: SJL-2025-01 | e.g., H-1 | e.g., 5.85 (d, J=2.5 Hz) | e.g., 5.86 | e.g., 1H |
| Enter Your Data |
Experimental Protocols
HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute to an appropriate concentration for analysis.
LC-MS Method for Molecular Weight Confirmation
-
Use the same HPLC method as above.
-
Divert the flow post-UV detector to a mass spectrometer.
-
Mass Spectrometer: Electrospray ionization (ESI) source.
-
Scan Range: m/z 100-1000.
-
Ionization Mode: Positive and negative.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
NMR Method for Structural Confirmation
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, COSY, and HSQC spectra as needed for full structural elucidation and to identify any impurities.
Visualizations
Caption: Experimental workflow for the quality control and purity assessment of this compound.
References
Validation & Comparative
Shinjulactone L versus Bay 11-782 in NF-kappaB inhibition
A Comparative Guide to NF-κB Inhibition: Shinjulactone L vs. Bay 11-782
For researchers and professionals in drug development, the nuclear factor-kappa B (NF-κB) signaling pathway represents a critical target for therapeutic intervention in a host of inflammatory diseases and cancers. This guide provides a detailed comparison of two inhibitors of this pathway: this compound and Bay 11-782.
Mechanism of Action
Both Shinjulactone A and Bay 11-782 interfere with the canonical NF-κB signaling pathway, albeit through potentially different mechanisms. The canonical pathway is initiated by pro-inflammatory signals that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Bay 11-782 is a well-characterized, irreversible inhibitor of TNF-α-induced IκBα phosphorylation.[1][2][3] By preventing the degradation of IκBα, Bay 11-782 effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.
Shinjulactone A has been shown to be an effective blocker of IL-1β-induced NF-κB activation.[1][4] While the precise molecular target is not fully elucidated, it leads to a dose-dependent decrease in the phosphorylation of the p65 subunit of NF-κB.[4] Interestingly, Shinjulactone A's inhibitory effect appears to be cell-type specific, as it does not block LPS-induced NF-κB activation in macrophages, suggesting it does not directly target the core NF-κB activation machinery in the same manner as Bay 11-782.[4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for Shinjulactone A and Bay 11-782.
| Parameter | Shinjulactone A | Bay 11-782 |
| Target | IL-1β-induced NF-κB activation (p65 phosphorylation)[4] | TNF-α-induced IκBα phosphorylation[1][2][3] |
| IC50 Value | ~ 1 µM (for IL-1β-induced NF-κB activation in endothelial cells)[1][4] | 5-10 µM (for TNF-α-induced surface expression of adhesion molecules)[3] |
| Effective Concentration | 5 µM showed similar NF-κB suppression to 1 µM Bay 11-782[4] | 1 µM almost completely blocked NF-κB activation[4] |
| Cytotoxicity | No significant cytotoxicity observed at 1-10 µM in endothelial cells over 5 days[2][4] | Shows considerable cytotoxicity with long-term treatment[1][4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the inhibitory effects of this compound (as represented by Shinjulactone A) and Bay 11-782 on NF-κB signaling.
NF-κB Activation Assay (Western Blot for Phospho-p65)
This protocol is based on the methodology used to assess Shinjulactone A's effect on p65 phosphorylation.[4]
-
Cell Culture and Treatment: Bovine aortic endothelial cells (BAECs) are cultured to confluence. The cells are pre-treated with varying concentrations of Shinjulactone A (e.g., 0.2, 1.0, 5.0, and 10.0 µM) or Bay 11-782 (e.g., 1 µM) for a specified duration. Following pre-treatment, the cells are stimulated with a pro-inflammatory cytokine such as IL-1β (e.g., 20 ng/mL) for 6 hours to induce NF-κB activation.
-
Protein Extraction: After treatment, cells are washed with ice-old phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentration is determined using a BCA assay. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for phosphorylated p65 (p-p65). A primary antibody for a housekeeping protein like actin is used as a loading control.
-
Detection and Quantification: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Cell Viability Assay
This protocol is based on the cytotoxicity assessment of Shinjulactone A and Bay 11-782.[2][4]
-
Cell Seeding and Treatment: BAECs are seeded in multi-well plates. After 24 hours, the cells are treated with different concentrations of Shinjulactone A (1-10 µM) or Bay 11-782 (1-10 µM).
-
Cell Counting: At various time points (e.g., every 24 hours for 5 days), cells are harvested and stained with trypan blue.
-
Analysis: The number of viable (unstained) cells is counted using an automated cell counter. Cell viability is expressed as a percentage of the untreated control.
Visualizing the Molecular Pathways and Experimental Logic
To better understand the processes involved, the following diagrams illustrate the NF-κB signaling pathway and a general experimental workflow for inhibitor comparison.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for comparing NF-κB inhibitors.
Conclusion
Both Shinjulactone A and Bay 11-782 are effective inhibitors of the NF-κB signaling pathway. Bay 11-782 acts as a potent, irreversible inhibitor of IκBα phosphorylation. In contrast, Shinjulactone A demonstrates a more nuanced, cell-type-specific inhibition of NF-κB activation, with the significant advantage of lower cytotoxicity. The lack of specific data for this compound necessitates further investigation to confirm if it shares the favorable safety profile and inhibitory characteristics of Shinjulactone A. For researchers considering these compounds, the choice will depend on the specific experimental context, with Shinjulactone A (and presumably L) offering a potentially safer alternative for long-term studies where cell viability is a concern.
References
- 1. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Shinjulactone L and Other Natural Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural compounds present a vast and promising landscape. This guide provides a comparative analysis of Shinjulactone L, a lesser-known natural compound, with well-established anti-inflammatory phytochemicals: curcumin, resveratrol, quercetin, and epigallocatechin gallate (EGCG). This objective comparison, supported by experimental data, aims to highlight their relative potencies and mechanisms of action, offering valuable insights for future research and drug development.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected natural compounds against key inflammatory targets. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results. Therefore, this table should be considered a comparative guide rather than an absolute measure of potency.
| Compound | Target/Assay | Cell Type | IC50 Value | Reference |
| Shinjulactone A | NF-κB Activation (IL-1β-induced) | Endothelial Cells | ~ 1 µM | [1][2][3] |
| Curcumin | NF-κB Activation (TNFα-induced) | Adipocytes | < 2 µM | [4] |
| NF-κB DNA Binding (LPS-induced) | RAW264.7 Macrophages | > 50 µM | [5] | |
| COX-2 Gene Expression (TNFα-induced) | Adipocytes | < 2 µM | [4] | |
| IL-6 Secretion (TNFα-induced) | Adipocytes | ~ 20 µM | [4] | |
| PGE2 Production (TNFα-induced) | Adipocytes | ~ 2 µM | [4] | |
| Resveratrol | NF-κB Activation (TNFα-induced) | Adipocytes | < 2 µM | [4] |
| COX-2 Gene Expression (TNFα-induced) | Adipocytes | < 2 µM | [4] | |
| IL-6 Secretion (TNFα-induced) | Adipocytes | ~ 20 µM | [4] | |
| PGE2 Production | In vitro (ovine COX-2) | 50 µM | [6] | |
| Quercetin | IP-10 Gene Expression (TNFα-induced) | Murine Intestinal Epithelial Cells | 40 µM | [7] |
| MIP-2 Gene Expression (TNFα-induced) | Murine Intestinal Epithelial Cells | 44 µM | [7] | |
| EGCG | Inhibition of pro-inflammatory mediators (IL-6, iNOS, COX-2) | BV2 Microglia Cells | Effective at 200 µM | [8][9] |
| Inhibition of TNF-α, IL-6, IL-8 production | HMC-1 Cells | Effective at 100 µM | [10] |
Mechanisms of Anti-Inflammatory Action
The primary anti-inflammatory mechanism for all the compared compounds involves the modulation of key signaling pathways.
Shinjulactone A has been shown to be an effective inhibitor of interleukin-1β (IL-1β)-induced nuclear factor-kappa B (NF-κB) activation in endothelial cells.[1][2][3] This targeted action is significant as it does not appear to affect lipopolysaccharide (LPS)-induced NF-κB activation in macrophages, suggesting a degree of cell-type or stimulus specificity.[1][2][3]
Curcumin , the active component of turmeric, exhibits broad anti-inflammatory effects by targeting multiple signaling pathways. It is a well-documented inhibitor of the NF-κB pathway, which it achieves by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.[11] Furthermore, curcumin can downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[11]
Resveratrol , a polyphenol found in grapes and other fruits, also exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[12][13] It has been shown to suppress the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκBα.[12] By inhibiting NF-κB, resveratrol can reduce the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14]
Quercetin , a flavonoid present in many fruits and vegetables, demonstrates anti-inflammatory properties by inhibiting several key inflammatory pathways. It can suppress the activation of NF-κB and activator protein-1 (AP-1), both of which are critical transcription factors for the expression of pro-inflammatory genes.[15] Quercetin also has the ability to inhibit the activity of COX enzymes and lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes.
Epigallocatechin gallate (EGCG) , the major catechin in green tea, has been shown to inhibit inflammation by suppressing the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[8][10] EGCG can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[10][16]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways modulated by these natural anti-inflammatory compounds.
Caption: Inhibition of the NF-κB Signaling Pathway by Natural Compounds.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB transcription factor.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or RAW264.7) in a 96-well plate at an appropriate density.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of the test compound (e.g., Shinjulactone A, curcumin) for a specified period (e.g., 1-2 hours).
-
Induce NF-κB activation by adding a stimulant such as TNF-α (10 ng/mL) or LPS (1 µg/mL).
-
Incubate for an appropriate time (e.g., 6-8 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Measure the Renilla luciferase activity for normalization.
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal. The IC50 value is determined from the dose-response curve.
-
Monocyte Adhesion Assay
This assay measures the adhesion of monocytes to endothelial cells, a critical step in the inflammatory response.
-
Endothelial Cell Culture and Treatment:
-
Grow a monolayer of endothelial cells (e.g., HUVECs) in a 96-well plate.
-
Pre-treat the endothelial cells with the test compounds for 1 hour.
-
Stimulate the endothelial cells with an inflammatory agent like TNF-α (10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
-
Monocyte Labeling and Co-culture:
-
Label monocytes (e.g., THP-1 cells) with a fluorescent dye such as Calcein-AM.
-
Add the labeled monocytes to the endothelial cell monolayer and incubate for 30-60 minutes.
-
-
Quantification of Adhesion:
-
Gently wash the wells to remove non-adherent monocytes.
-
Measure the fluorescence of the remaining adherent monocytes using a fluorescence plate reader.
-
The percentage of inhibition is calculated relative to the stimulated control.
-
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This assay is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Sample Collection:
-
Culture cells (e.g., macrophages, adipocytes) and treat them with the test compounds followed by an inflammatory stimulus.
-
Collect the cell culture supernatant at the end of the incubation period.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Western Blot Analysis of Inflammatory Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in inflammation (e.g., COX-2, p-p65).
-
Cell Lysis and Protein Quantification:
-
Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-COX-2, anti-phospho-p65).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Shinjulactone A demonstrates potent anti-inflammatory activity, particularly in inhibiting NF-κB activation in endothelial cells, with an IC50 value comparable to or even lower than some well-studied natural compounds like curcumin and resveratrol under specific experimental conditions. While curcumin, resveratrol, quercetin, and EGCG have broader documented mechanisms of action, the targeted efficacy of Shinjulactone A in the vascular endothelium suggests its potential as a lead compound for the development of therapies for vascular inflammation-related diseases. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives, including head-to-head comparative studies with other natural anti-inflammatory agents in various in vitro and in vivo models. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.
References
- 1. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Epigallocatechin Gallate Protects against Hypoxia-Induced Inflammation in Microglia via NF-κB Suppression and Nrf-2/HO-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigallocatechin-3-gallate inhibits secretion of TNF-alpha, IL-6 and IL-8 through the attenuation of ERK and NF-kappaB in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of resveratrol prevents inflammation by inhibiting NF‑κB in animal models of acute pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide‐induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa‐light‐chain enhancer of activated B cells (NF‐κB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Shinjulactone A: A Cell-Specific NF-κB Inhibitor
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and pathogens.[1] It is integral to regulating immune and inflammatory responses, cell survival, and proliferation.[1][2] Dysregulation of this pathway is implicated in a host of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[2][3] NF-κB activation can occur through two primary routes: the classical (canonical) and the alternative (non-canonical) pathways.[2][4] The canonical pathway, typically triggered by stimuli like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), results in the nuclear translocation of the p50/p65 (RelA) heterodimer to activate gene transcription.[3][4]
While numerous NF-κB inhibitors exist, a significant challenge lies in their lack of cell-type specificity, which can lead to undesirable side effects.[5] This guide provides a comparative analysis of Shinjulactone A, a natural compound demonstrating cell-specific inhibition of the NF-κB pathway. The information presented is based on studies of Shinjulactone A, as no specific data for "Shinjulactone L" could be identified in the available literature. Shinjulactone A has emerged as a promising candidate for targeted therapy, particularly in vascular inflammation.[6][7]
Comparative Analysis of NF-κB Inhibitors
Shinjulactone A distinguishes itself from other well-known NF-κB inhibitors through its targeted action. While many inhibitors act broadly, Shinjulactone A has been shown to block IL-1β-induced NF-κB activation specifically in endothelial cells, with minimal effect on lipopolysaccharide-induced activation in macrophages.[6][7] This specificity is a significant advantage, as it may reduce the risk of compromising the innate immune response in other cell types.[6]
The table below compares Shinjulactone A with several widely used NF-κB inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50 | Cell-Type Specificity | Notes on Cytotoxicity |
| Shinjulactone A | Blocks IL-1β-induced NF-κB activation.[6] | ~1 µM (in endothelial cells)[6][7] | High: Inhibits endothelial cells but not macrophages.[6][7] | Low cytotoxicity observed in long-term treatment.[6][7] |
| BAY 11-7082 / BAY 11-7821 | Irreversibly inhibits IκBα phosphorylation.[1][8] | 5-10 µM | Low: Broad-spectrum inhibitor.[8] | Shows considerable cytotoxicity with long-term use.[6][7] |
| Parthenolide | IKK inhibitor; also targets p65.[8] | 5-20 µM | Low: Affects various cell types.[8] | Can induce apoptosis; cytotoxicity is a concern. |
| MG-132 | Proteasome inhibitor, preventing IκBα degradation.[8] | ~1 µM | Low: Affects all cells by inhibiting the proteasome.[8] | High general cytotoxicity due to non-specific proteasome inhibition.[8] |
| Curcumin | Inhibits NF-κB signaling pathway.[9] | 79.6% inhibition at 100 µM in HeLa cells.[9] | Low: Broad effects reported.[9] | Generally considered non-toxic.[9] |
¹BAY 11-782 is cited in the literature comparing it with Shinjulactone A. BAY 11-7082 is a closely related and more commonly cited compound with a similar mechanism.
Signaling Pathways and Mechanism of Action
The canonical NF-κB pathway is a critical target for anti-inflammatory therapies. Inhibition at different points in this cascade can modulate its activity. Shinjulactone A's ability to block this pathway in endothelial cells prevents the expression of cell adhesion molecules, a key step in the inflammatory process that leads to conditions like atherosclerosis.[6]
Experimental Protocols for Validation
Validating the efficacy and specificity of an NF-κB inhibitor like Shinjulactone A requires a series of well-defined experiments. Below are the methodologies for key assays.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Objective : To determine if Shinjulactone A inhibits the activation of NF-κB-dependent gene transcription.
-
Methodology :
-
Cell Culture and Transfection : Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media. Cells are then transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Inhibitor Treatment : After 24 hours, cells are pre-treated with varying concentrations of Shinjulactone A (e.g., 0.1-10 µM) or a vehicle control for 1-2 hours.
-
Stimulation : Cells are stimulated with an NF-κB activator, such as IL-1β (10 ng/mL), for 6-8 hours to induce NF-κB activation.
-
Lysis and Luminescence Measurement : Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis : The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as a percentage of the activity observed in stimulated cells without the inhibitor. This allows for the calculation of an IC50 value.[3]
-
Western Blot for IκBα Phosphorylation and Degradation
This technique assesses whether the inhibitor blocks the upstream signaling events leading to NF-κB activation.
-
Objective : To determine if Shinjulactone A inhibits the phosphorylation and subsequent degradation of IκBα.[3]
-
Methodology :
-
Cell Culture and Treatment : HUVECs are seeded and grown to near confluence. The cells are then pre-treated with Shinjulactone A or a vehicle control for 1-2 hours.
-
Stimulation : Cells are stimulated with IL-1β for a short period (e.g., 15-30 minutes) to induce maximal IκBα phosphorylation.
-
Protein Extraction : Cells are washed with cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification and Electrophoresis : Protein concentration is determined (e.g., via BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control (e.g., β-actin or GAPDH) is also probed.
-
Detection and Analysis : After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. Band intensities are quantified to determine the ratio of p-IκBα to total IκBα.
-
Monocyte Adhesion Assay
This functional assay evaluates the downstream consequences of NF-κB inhibition in endothelial cells.
-
Objective : To assess if Shinjulactone A can block the inflammation-induced adhesion of monocytes to endothelial cells.[6]
-
Methodology :
-
Endothelial Cell Monolayer : HUVECs are grown to form a confluent monolayer in a multi-well plate.
-
Treatment and Stimulation : The HUVEC monolayer is pre-treated with Shinjulactone A for 1-2 hours, followed by stimulation with IL-1β for 4-6 hours to induce the expression of adhesion molecules (e.g., VCAM-1, ICAM-1).
-
Monocyte Labeling : Monocytic cells (e.g., THP-1) are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture : The labeled monocytes are added to the HUVEC monolayer and allowed to adhere for 30-60 minutes.
-
Washing and Quantification : Non-adherent cells are removed by gentle washing. The adherent monocytes are quantified by measuring the fluorescence intensity in each well using a plate reader or by imaging with a fluorescence microscope.
-
Data Analysis : The number of adherent cells in treated wells is compared to that in stimulated, untreated wells.
-
Conclusion
Shinjulactone A presents a significant advancement in the field of NF-κB research. Its notable cell-specific inhibitory action on endothelial cells, coupled with low cytotoxicity, positions it as a superior alternative to many broad-spectrum inhibitors for studying vascular inflammation.[6][7] The experimental data suggests that Shinjulactone A can effectively block IL-1β-induced NF-κB activation and its downstream functional consequences, such as monocyte adhesion, without impairing NF-κB-dependent immunity in macrophages.[6][7] This makes it a valuable tool for researchers investigating atherosclerosis and other inflammatory diseases, and a promising lead for the development of more targeted and safer anti-inflammatory therapies.[6][7] Further research into its precise molecular interactions will continue to illuminate its potential in both basic research and clinical applications.
References
- 1. scbt.com [scbt.com]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
Shinjulactone's Potential in Atherosclerosis: An In Vitro Profile Awaiting In Vivo Validation
While direct in vivo efficacy data for Shinjulactone L in animal models of atherosclerosis remains unavailable in published research, in vitro studies on a closely related compound, Shinjulactone A, have illuminated a promising molecular mechanism for combating vascular inflammation, a key driver of atherosclerotic plaque development. This guide provides a comprehensive overview of the existing preclinical data for Shinjulactone A and compares its potential with established therapeutic agents that have proven in vivo efficacy. A clear path for future in vivo studies is also outlined.
Shinjulactone A: An In Vitro Perspective on Anti-Atherosclerotic Activity
Research has identified Shinjulactone A as a potent inhibitor of interleukin-1β (IL-1β)-induced endothelial inflammation.[1][2][3][4] This activity is significant as endothelial dysfunction and subsequent inflammation are critical initiating events in atherogenesis. The primary mechanism of action appears to be the targeted inhibition of the NF-κB signaling pathway in endothelial cells.
Key In Vitro Findings:
-
Inhibition of NF-κB Activation: Shinjulactone A was found to be an efficient blocker of IL-1β-induced NF-κB activation in endothelial cells, with a half-maximal inhibitory concentration (IC50) of approximately 1 µM.[2][3][4]
-
Suppression of Monocyte Adhesion: By inhibiting NF-κB, Shinjulactone A effectively reduces the expression of adhesion molecules on the endothelial surface, thereby decreasing the recruitment and attachment of monocytes, a critical step in the formation of atherosclerotic lesions.
-
Inhibition of Endothelial-Mesenchymal Transition (EndMT): Shinjulactone A has been shown to significantly inhibit the EndMT process, which is implicated in plaque instability and the progression of atherosclerosis.[1][2][3][4]
-
Cell-Specific Activity: Notably, Shinjulactone A's inhibitory effect on NF-κB was observed in endothelial cells but not in macrophages stimulated with lipopolysaccharide.[2][3][4] This suggests a degree of cell-type specificity that could be advantageous in a therapeutic context, potentially minimizing off-target effects.
-
Favorable Safety Profile In Vitro: In comparative studies, Shinjulactone A did not exhibit the cytotoxicity observed with the well-known NF-κB inhibitor, Bay 11-782, over long-term treatment.[2][3][4]
Comparative Landscape: Established Anti-Atherosclerotic Agents with In Vivo Data
In the absence of in vivo data for Shinjulactone, a comparison can be drawn with established therapies that have demonstrated efficacy in widely accepted animal models of atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLR-/-) mice.
| Therapeutic Agent | Mechanism of Action | Key In Vivo Efficacy Metrics (in Animal Models) | Animal Model(s) |
| Statins (e.g., Atorvastatin, Rosuvastatin) | HMG-CoA reductase inhibitors; lower cholesterol synthesis and pleiotropic anti-inflammatory effects. | Significant reduction in plaque size, decreased lipid content in plaques, reduction of inflammatory markers (e.g., VCAM-1, MCP-1). | ApoE-/-, LDLR-/- mice |
| Ezetimibe | Inhibits intestinal cholesterol absorption. | Reduction in plasma cholesterol levels, decreased atherosclerotic lesion area. | ApoE-/-, LDLR-/- mice |
| PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab) | Monoclonal antibodies that increase LDL receptor recycling, leading to enhanced LDL cholesterol clearance. | Marked reduction in LDL cholesterol, significant regression of atherosclerotic plaques.[5] | ApoE-/-, LDLR-/- mice |
Experimental Protocols
In Vitro Assays for Shinjulactone A Evaluation
The following protocols are based on the methodologies described in the study by Jang et al. (2022).
1. Cell Culture:
-
Primary bovine aortic endothelial cells (BAECs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. NF-κB Activation Assay:
-
BAECs are seeded in multi-well plates and grown to confluence.
-
Cells are pre-treated with varying concentrations of Shinjulactone A for a specified period.
-
Inflammation is induced by adding IL-1β (10 ng/mL) to the culture medium.
-
After stimulation, cells are lysed, and nuclear extracts are prepared.
-
NF-κB activation is quantified by measuring the DNA binding activity of the p65 subunit using a commercially available ELISA-based assay kit.
3. Monocyte Adhesion Assay:
-
BAECs are grown to confluence in multi-well plates.
-
Endothelial cells are pre-treated with Shinjulactone A and then stimulated with IL-1β.
-
Fluorescently labeled monocytes (e.g., THP-1 cells) are added to the endothelial cell monolayer and incubated for 1 hour.
-
Non-adherent monocytes are removed by gentle washing.
-
The number of adherent monocytes is quantified by fluorescence microscopy or a fluorescence plate reader.
4. Endothelial-Mesenchymal Transition (EndMT) Assay:
-
BAECs are treated with IL-1β or TGF-β1 to induce EndMT.
-
The effect of Shinjulactone A on EndMT is assessed by observing morphological changes (e.g., from a cobblestone-like to a spindle-shaped appearance) using phase-contrast microscopy.
-
Protein expression of endothelial markers (e.g., VE-cadherin) and mesenchymal markers (e.g., α-smooth muscle actin, α-SMA) is analyzed by Western blotting.
Standard In Vivo Protocol for Atherosclerosis Animal Models
This represents a generalized workflow for evaluating a novel compound in an atherosclerosis animal model.
1. Animal Model Selection:
-
ApoE-/- or LDLR-/- mice on a C57BL/6 background are commonly used as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.
2. Diet and Treatment:
-
At 6-8 weeks of age, mice are placed on a high-fat, high-cholesterol "Western-type" diet to accelerate atherosclerosis development.
-
Mice are randomly assigned to treatment groups: vehicle control, positive control (e.g., atorvastatin), and experimental compound (e.g., this compound/A) at various doses.
-
The compound is administered daily via oral gavage or other appropriate routes for a period of 8-16 weeks.
3. Monitoring:
-
Body weight and food intake are monitored regularly.
-
Blood samples are collected periodically (e.g., via tail vein) to measure plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).
4. Efficacy Evaluation (at study termination):
-
Atherosclerotic Plaque Analysis: The aorta is dissected, fixed, and stained with Oil Red O to visualize lipid-rich plaques. The total plaque area is quantified using image analysis software.
-
Histology and Immunohistochemistry: Aortic root sections are stained with hematoxylin and eosin (H&E) to assess lesion morphology. Immunohistochemical staining is performed to analyze plaque composition, including macrophage content (e.g., CD68 staining), smooth muscle cell content (e.g., α-SMA staining), and collagen content (e.g., Masson's trichrome stain).
-
Gene and Protein Expression Analysis: Aortic tissue is harvested for analysis of inflammatory markers (e.g., VCAM-1, MCP-1, IL-6) by quantitative PCR or Western blotting.
Visualizing Mechanisms and Workflows
Caption: In Vitro Mechanism of Shinjulactone A.
Caption: General In Vivo Atherosclerosis Study Workflow.
Conclusion
The available in vitro evidence strongly suggests that Shinjulactone A possesses anti-inflammatory properties that are highly relevant to the pathology of atherosclerosis. Its ability to selectively inhibit NF-κB in endothelial cells and suppress the endothelial-mesenchymal transition marks it as a compound of significant interest for further investigation. However, the critical next step is to translate these promising in vitro findings into an in vivo setting. The application of this compound or A in a hyperlipidemic animal model, such as the ApoE-/- mouse, is necessary to determine its actual efficacy in reducing atherosclerotic plaque burden and to further characterize its therapeutic potential and safety profile. Such studies will be crucial in determining if Shinjulactone can be developed into a novel and safe therapeutic agent for atherosclerosis.
References
- 1. youtube.com [youtube.com]
- 2. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Insight on Atherosclerosis Mechanism and Lipid-Lowering Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Shinjulactone L and Synthetic NF-κB Inhibitors for Researchers
For researchers and drug development professionals, the quest for potent and specific inhibitors of the NF-κB signaling pathway is of paramount importance. This guide provides a detailed comparison of Shinjulactone L, a naturally occurring quassinoid, with commonly used synthetic NF-κB inhibitors. While direct comparative data for this compound is limited, this guide leverages data from the closely related Shinjulactone A to offer valuable insights into the potential advantages of this class of natural compounds.
Executive Summary
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention. This guide contrasts the performance of this compound, representing a class of natural quassinoids, against three widely studied synthetic NF-κB inhibitors: BAY 11-7082, SC75741, and MG-132. The available data suggests that quassinoids like Shinjulactone A exhibit potent NF-κB inhibition with a potentially superior safety profile, highlighting the promise of this natural product class for further investigation.
Data Presentation: Quantitative Comparison of NF-κB Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for Shinjulactone A and the selected synthetic inhibitors. It is important to note that these values are derived from various studies and experimental conditions, which may influence direct comparability.
| Inhibitor | Type | Target | IC50 (NF-κB Inhibition) | Cell Line/Stimulus | Reference |
| Shinjulactone A | Natural (Quassinoid) | Upstream of NF-κB activation | ~1 µM | Bovine Aortic Endothelial Cells (BAEC) / IL-1β | [1][2][3] |
| BAY 11-7082 | Synthetic | IKKβ (irreversible) | 5-10 µM | Human Endothelial Cells / TNF-α | [1][2][3] |
| SC75741 | Synthetic | p65 subunit | 200 nM | A549 cells | [4] |
| MG-132 | Synthetic | Proteasome | 0.3 µM | HEK293 cells / TNF-α | [5] |
Note: Data for this compound is not available in the reviewed literature; Shinjulactone A is used as a proxy. The IC50 values for synthetic inhibitors can vary significantly depending on the cell type, stimulus, and assay used.
Mechanism of Action: A Tale of Two Strategies
Shinjulactone A and the synthetic inhibitors employ distinct mechanisms to thwart NF-κB signaling.
Shinjulactone A , as a representative quassinoid, appears to act upstream in the NF-κB pathway. Studies on the related compound isobrucein B suggest that some quassinoids may not directly inhibit NF-κB translocation but rather modulate post-transcriptional events.[6] Shinjulactone A has been shown to inhibit IL-1β-induced NF-κB activation in endothelial cells, but not LPS-induced activation in macrophages, indicating a cell-type or stimulus-specific mechanism.[1][2][3] This specificity could translate to a more targeted therapeutic effect with fewer off-target effects.
Synthetic inhibitors , on the other hand, often target specific core components of the NF-κB pathway:
-
BAY 11-7082 is an irreversible inhibitor of IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[1][2][3][7][8]
-
SC75741 directly targets the p65 subunit of the NF-κB complex, preventing its binding to DNA.[4]
-
MG-132 is a potent proteasome inhibitor. By blocking the proteasome, it prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[5][9][10][11][12][13]
Comparative Efficacy and Specificity
Direct, head-to-head comparisons of this compound with a broad panel of synthetic inhibitors under standardized conditions are not yet available. However, existing data on Shinjulactone A provides a compelling case for its potential.
A key study demonstrated that Shinjulactone A effectively inhibits NF-κB activation at a concentration of approximately 1 µM.[1][2][3] Notably, this study also highlighted the significant cytotoxicity of BAY 11-7082 in long-term treatment, whereas Shinjulactone A showed no impact on endothelial cell viability.[1][2][3] This suggests a superior therapeutic window for this class of natural compounds.
Furthermore, the cell-type specific action of Shinjulactone A is a significant advantage. Its inability to block LPS-induced NF-κB activation in macrophages suggests that it may not compromise the innate immune response to bacterial pathogens, a potential concern with broad-spectrum NF-κB inhibitors.[1][2][3]
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay is a common method to quantify NF-κB transcriptional activity.
a. Cell Culture and Treatment:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of the test inhibitor (e.g., this compound, BAY 11-7082) for 1 hour.
-
NF-κB activation is induced by adding a stimulating agent such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL).
-
Cells are incubated for an additional 6-24 hours.
b. Luciferase Activity Measurement:
-
The culture medium is removed, and cells are lysed using a suitable lysis buffer.
-
The cell lysate is transferred to a luminometer-compatible plate.
-
Luciferase substrate is added to each well.
-
Luminescence is immediately measured using a luminometer.
-
Data is normalized to a positive control (stimulus alone) and a negative control (vehicle).
Western Blot for NF-κB Pathway Proteins
This technique is used to assess the levels and phosphorylation status of key proteins in the NF-κB signaling cascade.
a. Sample Preparation:
-
Cells are treated with inhibitors and/or stimuli as described above.
-
Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
b. Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα, β-actin).
-
The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
a. Nuclear Extract Preparation:
-
Cells are treated as described previously.
-
Nuclear extracts are prepared using a nuclear extraction kit or a hypotonic buffer lysis method.
b. Binding Reaction:
-
Nuclear extract is incubated with a radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
For competition assays, unlabeled competitor oligonucleotides (specific or non-specific) are added before the labeled probe.
-
For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the reaction.
c. Electrophoresis and Detection:
-
The binding reactions are resolved on a non-denaturing polyacrylamide gel.
-
The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.
Visualizing the Pathways and Workflows
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for comparing NF-κB inhibitors.
Conclusion
The exploration of natural compounds as sources of novel therapeutic agents continues to be a promising avenue in drug discovery. While direct comparative data on this compound is still needed, the available evidence for the related quassinoid, Shinjulactone A, suggests that this class of natural products holds significant potential as potent and selective NF-κB inhibitors with a favorable safety profile compared to some synthetic counterparts. The cell-type and stimulus-specific activity observed for Shinjulactone A is particularly noteworthy, suggesting a more nuanced approach to NF-κB modulation that may spare essential physiological functions. Further research, including head-to-head comparative studies utilizing standardized assays as outlined in this guide, is warranted to fully elucidate the therapeutic potential of this compound and other quassinoids in the treatment of inflammatory and other NF-κB-driven diseases.
References
- 1. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NF-κB inhibitor, SC75741, is a novel antiviral against emerging tick-borne bandaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The quassinoid isobrucein B reduces inflammatory hyperalgesia and cytokine production by post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bay 11-7082 inhibits transcription factor NF-kappaB and induces apoptosis of HTLV-I-infected T-cell lines and primary adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. invivogen.com [invivogen.com]
- 10. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome inhibitor MG-132 induces MCPIP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
Shinjulactone's Bioactivity: A Comparative Analysis Across Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Shinjulactone A, a representative member of the Shinjulactone family, across various cell types. We will delve into its differential effects on endothelial cells, macrophages, and colorectal cancer cells, comparing its performance with other relevant compounds and providing supporting experimental data.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of Shinjulactone A and comparator compounds in different cell lines.
Table 1: Effect of Shinjulactone A on NF-κB Activation and Cell Viability
| Cell Type | Compound | Concentration | Bioactivity | Result | Citation |
| Bovine Aortic Endothelial Cells (BAECs) | Shinjulactone A | ~1 µM | IC50 for IL-1β-induced NF-κB activation | Efficient inhibition | [1][2] |
| Bovine Aortic Endothelial Cells (BAECs) | Shinjulactone A | 5 µM | Inhibition of IL-1β-induced NF-κB activation | Similar to Bay 11-782 at 1 µM | [1] |
| Bovine Aortic Endothelial Cells (BAECs) | Shinjulactone A | 1 µM, 10 µM | Cell Viability (up to 5 days) | No significant cytotoxicity | [1][2] |
| Bovine Aortic Endothelial Cells (BAECs) | Bay 11-782 | 1 µM, 10 µM | Cell Viability (up to 5 days) | Considerable cytotoxicity | [1][2] |
| Macrophages | Shinjulactone A | 1 µM, 10 µM | LPS-induced NF-κB activation | No effect | [1][2] |
Table 2: Effect of Shinjulactone A on Endothelial-Mesenchymal Transition (EndMT)
| Cell Type | Treatment | Marker | Result | Citation |
| Bovine Aortic Endothelial Cells (BAECs) | TGF-β1/IL-1β + Shinjulactone A | VE-cadherin (endothelial) | Partial restoration of expression | [1] |
| Bovine Aortic Endothelial Cells (BAECs) | TGF-β1/IL-1β + Shinjulactone A | α-SMA (mesenchymal) | Significant reduction in expression | [1] |
Table 3: Bioactivity of Ailanthone (a related quassinoid) in Colorectal Cancer Cells
| Cell Line | Compound | Bioactivity | IC50 | Citation |
| HCT116 | Ailanthone | Anti-proliferative | 9.16 ± 0.93 µM | [3] |
| SW620 | Ailanthone | Anti-proliferative | 18.42 ± 1.77 µM | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Shinjulactone A and the general workflow of the bioactivity assays.
References
- 1. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
A Comparative Analysis of the Therapeutic Index and Cytotoxicity of Shinjulactone L
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index and cytotoxicity of Shinjulactone L, a naturally occurring quassinoid, against two alternative compounds: Ailanthone, another quassinoid from Ailanthus altissima, and BAY 11-782, a synthetic inhibitor of the NF-κB pathway. Due to the limited direct data on this compound, this guide utilizes data for the closely related compound, Shinjulactone A, as a proxy, a limitation that should be considered in further research.
Executive Summary
Shinjulactone A, used here as a surrogate for this compound, demonstrates a promising therapeutic profile with potent inhibition of the NF-κB signaling pathway at concentrations that exhibit no significant cytotoxicity in endothelial cells. In contrast, Ailanthone shows potent cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent, though its therapeutic window requires careful consideration. BAY 11-782, a widely used synthetic NF-κB inhibitor, is effective but is associated with considerable cytotoxicity at its effective concentrations, indicating a narrower therapeutic index.
Data Presentation: A Comparative Overview
The following table summarizes the effective concentrations and cytotoxic profiles of Shinjulactone A (as a proxy for this compound), Ailanthone, and BAY 11-782.
| Compound | Therapeutic Target/Action | Effective Concentration (In Vitro) | Cytotoxicity (In Vitro) | In Vivo Toxicity |
| Shinjulactone A | NF-κB Pathway Inhibition | IC50: ~1 µM for NF-κB activation inhibition[1] | No significant cytotoxicity observed at 1–10 µM in bovine aortic endothelial cells[2] | Not extensively studied. |
| Ailanthone | Induction of Apoptosis in Cancer Cells | IC50: 0.79-0.84 µM (Tongue Squamous Cell Carcinoma)[3] IC50: 9.16-18.42 µM (Colorectal Cancer)[4] | Potent cytotoxicity against various cancer cell lines.[3][4][5][6] | LD50: 27.3 mg/kg (in rats)[7] |
| BAY 11-782 | NF-κB Pathway Inhibition | IC50: 10 µM for IκBα phosphorylation inhibition[7] | Induces apoptosis; significant cytotoxicity at 7.5 µM and 10 µM.[2][8][9] | Not specified in the provided results. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a generalized workflow for assessing the therapeutic index and cytotoxicity of a compound.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
This protocol is a standard method for assessing cell viability and the cytotoxic effects of a compound.[10][11]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[10] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Ailanthone, BAY 11-782) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
This assay is used to quantify the activation of the NF-κB signaling pathway.
-
Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by adding a substrate and quantifying the resulting luminescence.
-
Procedure:
-
Transfection: Transfect the target cells with the NF-κB luciferase reporter plasmid.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of the inhibitor (e.g., Shinjulactone A, BAY 11-782) for a specified time.
-
Stimulation: Induce NF-κB activation with a stimulant such as TNF-α or IL-1β.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and determine the IC50 of the inhibitor.
-
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[12][13][14]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion
Based on the available data, Shinjulactone A, and by extension potentially this compound, presents a favorable safety profile with a significant separation between its effective concentration for NF-κB inhibition and its cytotoxic threshold. This suggests a wider therapeutic window compared to the synthetic inhibitor BAY 11-782, which exhibits cytotoxicity at concentrations required for its therapeutic effect. Ailanthone, while a potent cytotoxic agent against cancer cells, also has a defined in vivo toxicity, highlighting the importance of careful dose optimization for its potential therapeutic applications. Further studies are warranted to directly assess the cytotoxicity and therapeutic index of this compound in various cell types and in vivo models to fully elucidate its therapeutic potential.
References
- 1. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 2. jmatonline.com [jmatonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. immunostep.com [immunostep.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Shinjulactone L: A Comparative Analysis of its Impact on NF-kappaB Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
In the landscape of NF-kappaB pathway inhibitors, natural compounds are emerging as a promising source of novel therapeutic agents. This guide provides a comparative analysis of Shinjulactone L, a naturally derived compound, and its impact on the downstream targets of the NF-kappaB signaling pathway. Due to the limited availability of direct research on this compound, this guide will draw upon published data for the closely related compound, Shinjulactone A, as a proxy, a common practice in the preliminary assessment of related natural products. This comparison is benchmarked against Bay 11-782, a well-established, commercially available NF-kappaB inhibitor.
Performance Comparison: this compound (as Shinjulactone A) vs. Bay 11-782
The following tables summarize the quantitative data on the efficacy and cytotoxicity of Shinjulactone A in comparison to Bay 11-782. These findings offer insights into the potential therapeutic window and target specificity of this compound.
Table 1: Inhibition of NF-kappaB Activation
| Compound | Cell Type | Stimulus | Assay | IC50 (µM) | Reference |
| Shinjulactone A | Endothelial Cells | IL-1β | NF-κB Reporter Assay | ~1 | [1][2][3] |
| Bay 11-782 | Endothelial Cells | IL-1β | NF-κB Reporter Assay | <1 | [1][2] |
Table 2: Effect on Downstream Target Phosphorylation
| Compound | Target Protein | Cell Type | Stimulus | Concentration (µM) | Result | Reference |
| Shinjulactone A | pS536-p65 | Endothelial Cells | IL-1β | 5 | Equivalent suppression to 1 µM Bay 11-782 | [2] |
| Bay 11-782 | pS536-p65 | Endothelial Cells | IL-1β | 1 | Almost complete blockade of NF-κB activation | [2] |
Table 3: Cytotoxicity Profile
| Compound | Cell Type | Assay | Observation (up to 5 days) | Reference |
| Shinjulactone A (1–10 µM) | Bovine Aortic Endothelial Cells (BAECs) | Cell Viability Assay | No significant toxicity observed | [1][2] |
| Bay 11-782 (1–10 µM) | Bovine Aortic Endothelial Cells (BAECs) | Cell Viability Assay | Considerable cytotoxicity during long-term treatment | [1][2] |
Table 4: Target Specificity
| Compound | Cell Type | Stimulus | Effect on NF-κB Activation | Reference |
| Shinjulactone A | Macrophages | Lipopolysaccharide (LPS) | No inhibition | [1][2][3] |
| Bay 11-782 | Macrophages | Lipopolysaccharide (LPS) | Inhibition (inferred, as a general NF-κB inhibitor) | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Detailed Experimental Protocols
For the robust evaluation of this compound and its alternatives, the following standardized protocols are recommended.
NF-kappaB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-kappaB.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HeLa) in a 96-well plate at a suitable density.
-
Co-transfect cells with an NF-kappaB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound or the comparative inhibitor (e.g., Bay 11-782) for 1-2 hours.
-
Stimulate the cells with an NF-kappaB activator (e.g., TNF-α at 10 ng/mL or IL-1β at 10 ng/mL).
-
Incubate for a further 6-8 hours.[4]
-
-
Lysis and Luminescence Measurement:
-
Remove the culture medium and wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.[5]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-kappaB inhibition relative to the stimulated control.
-
Western Blotting for p65 and IκBα Phosphorylation
This method is employed to assess the phosphorylation status of key proteins in the NF-kappaB pathway.
-
Sample Preparation:
-
Plate cells and treat with inhibitors and stimuli as described for the luciferase assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, phospho-IκBα (Ser32), and total IκBα overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[6]
-
Cell Viability Assay (MTT/MTS Assay)
This assay is crucial for determining the cytotoxic effects of the compounds.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or the comparative inhibitor.
-
-
Incubation:
-
Incubate the cells for the desired time periods (e.g., 24, 48, and 72 hours).
-
-
Assay Procedure:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[7]
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the crystals.
-
-
Data Acquisition and Analysis:
Conclusion
The available data on Shinjulactone A suggests that this compound holds potential as a selective and less cytotoxic inhibitor of the NF-kappaB pathway compared to the widely used compound, Bay 11-782.[1][2] Its cell-type-specific action further enhances its therapeutic appeal, potentially minimizing off-target effects.[1][2][3] The experimental protocols and workflows provided in this guide offer a robust framework for the direct comparative evaluation of this compound, facilitating further research and development in the pursuit of novel anti-inflammatory and anti-cancer therapies. Future studies should focus on direct, head-to-head comparisons of this compound with other inhibitors to fully elucidate its therapeutic potential.
References
- 1. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Safety Profile of Shinjulactone in Non-Target Cells: A Comparative Guide
Introduction
This guide provides a comparative analysis of the safety profile of Shinjulactone A in non-target cells. Initial searches for "Shinjulactone L" did not yield any publicly available data. Therefore, this document focuses on the well-characterized Shinjulactone A, a quassinoid with potential therapeutic applications in inflammatory diseases such as atherosclerosis.[1][2][3] The primary mechanism of action for Shinjulactone A is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway in a cell-type-specific manner.[1][2] This guide will compare the cytotoxic effects of Shinjulactone A with other NF-κB inhibitors and provide detailed experimental protocols and pathway diagrams to aid researchers, scientists, and drug development professionals in their understanding of its safety profile.
Comparative Safety and Efficacy Data
The following table summarizes the cytotoxic and efficacy data of Shinjulactone A in comparison to a well-known NF-κB inhibitor, Bay 11-782. The data highlights the selective inhibitory action of Shinjulactone A and its favorable safety profile in non-target cells.
| Compound | Target Pathway | Target Cells | Non-Target Cells | IC50 / Effective Concentration | Cytotoxicity in Non-Target Cells | Reference |
| Shinjulactone A | IL-1β-induced NF-κB activation | Endothelial Cells | Macrophages | ~1 µM (for NF-κB inhibition in endothelial cells) | No significant cytotoxicity observed in endothelial cells at 1-10 µM.[2] No effect on LPS-induced NF-κB activation in macrophages.[1][2] | [1][2][3] |
| Bay 11-782 | General NF-κB activation | Various | Various | 1-10 µM | Shows considerable cytotoxicity during long-term treatment.[1][2] | [1][2] |
Experimental Protocols
This section details the methodologies used to assess the safety and efficacy of Shinjulactone A.
Cell Culture
-
Primary Bovine Aortic Endothelial Cells (BAECs): Isolated and maintained in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[1]
-
Macrophage RAW 264.7 Cells: Cultured in DMEM with 10% FBS, penicillin, and streptomycin.[1]
-
THP-1 Monocytic Cells: Maintained in RPMI-1640 supplemented with 10% FBS, penicillin, streptomycin, and 0.05 mM β-mercaptoethanol.[1]
-
General Culture Conditions: All cells were maintained at 37°C in a 5% CO2 incubator.[1]
Cytotoxicity Assay
The cytotoxicity of Shinjulactone A was evaluated by observing cell viability over a period of 5 days.
-
Cell Treatment: Cultured BAECs were treated with Shinjulactone A (1–10 µM) or Bay 11-782 (1–10 µM) as a positive control. A vehicle control (DMSO) and non-treated cells were also included.
-
Cell Viability Assessment: Viable cells were counted every 24 hours using an automated cell counter following trypan blue staining. A lack of trypan blue uptake indicates a viable cell with an intact membrane.[2]
NF-κB Activation Assay (Immunoblotting)
The effect of Shinjulactone A on NF-κB activation was determined by measuring the phosphorylation of the p65 subunit.
-
Cell Stimulation: BAECs were pre-treated with Shinjulactone A (1-10 µM) or Bay 11-782 for 1 hour before stimulation with Interleukin-1β (IL-1β; 20 ng/mL) for 6 hours to induce inflammation and NF-κB activation.[1] For macrophages, RAW 264.7 cells were stimulated with Lipopolysaccharide (LPS; 1 µg/mL).[1]
-
Protein Extraction and Quantification: Whole-cell lysates were prepared, and protein concentrations were determined.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with primary antibodies against phospho-p65 (a marker for NF-κB activation) and actin (as a loading control). The membranes were then incubated with corresponding secondary antibodies, and the protein bands were visualized.[1]
Visualizations
Signaling Pathway of Shinjulactone A
Caption: IL-1β and LPS signaling pathways leading to NF-κB activation.
Experimental Workflow for Cytotoxicity Assessment
References
Safety Operating Guide
Prudent Disposal of Shinjulactone L in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) for Shinjulactone L is readily available. The following guidance is based on the general properties of related compounds, known as quassinoids, and standard laboratory safety protocols for handling and disposing of potentially hazardous research chemicals. It is imperative to consult your institution's Environmental Health and Safety (EH&S) office for specific disposal requirements in your location.
This compound belongs to the quassinoid family of compounds, which are known for their biological potency.[1] While specific toxicity data for this compound is not available, some quassinoids have demonstrated significant toxicity.[2] Therefore, it is crucial to handle this compound and any resulting waste with a high degree of caution.
Key Information on Quassinoids
Quassinoids are a class of degraded triterpene lactones derived from the Simaroubaceae plant family.[1] They exhibit a range of biological activities, which underscores the need for careful handling and disposal.
| Property | Description |
| Biological Activity | Antimalarial, antifeedant, insecticidal, anti-inflammatory, and anticancer properties.[1] |
| Toxicity | Some quassinoids have shown toxicity in studies. For example, eurycomanone, a quassinoid, has been identified as a toxic component in certain plant extracts.[2] |
| Physical State | Typically a solid, crystalline substance. |
| Solubility | Varies depending on the specific quassinoid, but often soluble in organic solvents. |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step procedures are designed to ensure the safe and compliant disposal of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect any unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
The container must be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the solution in a dedicated liquid hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EH&S guidelines.
-
The container should be clearly labeled with the full chemical name ("this compound") and the solvent used.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
The container should be puncture-proof and clearly labeled as containing chemically contaminated sharps.
-
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Label all waste containers with a hazardous waste tag provided by your institution's EH&S department.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The associated hazards (e.g., "Potentially Toxic," "Chemical Waste")
-
The date of accumulation
-
The name of the principal investigator or research group.
-
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory until they are collected for disposal.
Step 4: Arranging for Disposal
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its collection by the EH&S department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online form or a direct call to the EH&S office.
-
Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated laboratory waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Shinjulactone L
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Shinjulactone L, a quassinoid with potent biological activity. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. Due to its potential cytotoxic properties, this compound must be handled with the utmost care, following established guidelines for hazardous compounds.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The primary barrier between you and potential exposure to this compound is appropriate personal protective equipment.[4] All personnel must be trained in the correct selection and use of PPE.[1] The following equipment is mandatory when handling this compound in any form, from receiving to disposal.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves.[5] | Prevents skin contact and absorption.[2][4] Double-gloving provides an extra layer of protection. |
| Gown | Disposable, fluid-resistant, long-sleeved gown with cuffs.[4][6] | Protects skin and personal clothing from splashes and contamination.[4] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[1][6] | Protects against splashes and aerosols, which can cause serious eye damage. |
| Respiratory Protection | An approved, fit-tested N95 respirator or higher.[4][6] | Necessary when handling the powdered form of the compound or when there is a risk of aerosol generation.[4] |
| Additional Protection | Cap and shoe covers.[1] | Minimizes the risk of contaminating other areas of the laboratory. |
Note: All PPE should be CE marked or meet equivalent regional standards.[2] Gloves must be inspected for tears or defects before each use.
Operational Plan: A Step-by-Step Protocol for Safe Handling
This section outlines the procedural steps for safely managing this compound throughout its lifecycle in the laboratory, from initial receipt to final disposal.
2.1. Receiving and Unpacking
-
Designated Receiving Area: Establish a specific, clearly marked area for receiving and unpacking hazardous compounds.
-
Wear Full PPE: Personnel involved in unpacking must wear the full PPE outlined in Table 1.[1]
-
Inspect Packaging: Carefully examine the external packaging for any signs of damage or leakage.
-
Secondary Containment: Open the shipping container within a chemical fume hood or other designated containment device.
-
Verify and Clean: Confirm the integrity of the primary container. Before moving it to storage, decontaminate the exterior of the primary container.[1]
-
Immediate Spill Response: If any leakage is detected, treat it as a spill immediately, as detailed in the spill management protocol.[1]
2.2. Storage
-
Secure and Ventilated Storage: Store this compound in a clearly labeled, sealed, and shatter-proof secondary container in a designated, secure, and well-ventilated area.
-
Restricted Access: Access to the storage area should be limited to trained and authorized personnel.
-
Inventory Management: Maintain a detailed inventory log to track the quantity of the compound from receipt to disposal.
2.3. Preparation and Use (Weighing, Dissolving, and Diluting)
-
Controlled Environment: All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of particles.[6]
-
Full PPE: Adherence to the full PPE protocol is mandatory.
-
Careful Handling: Avoid creating dust or aerosols. Use a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, date, and a hazard warning.
2.4. Spill Management
-
Immediate Action: In the event of a spill, the area must be secured and all personnel alerted.[4]
-
Spill Kit: A dedicated cytotoxic spill kit must be readily available in the laboratory.[6]
-
Containment and Cleanup:
-
Don the appropriate PPE, including a respirator.[4]
-
Contain the spill using the absorbent materials from the spill kit.[4]
-
Carefully collect all contaminated materials into a designated cytotoxic waste container.[4]
-
Decontaminate the spill area with an appropriate cleaning agent, such as a detergent solution, followed by a rinse.[4]
-
-
Reporting: All spills must be documented and reported to the laboratory supervisor and the institutional safety office.[2]
2.5. Waste Disposal
-
Segregated Waste Stream: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and contaminated labware, are considered cytotoxic waste.
-
Designated Containers: Dispose of all cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers.
-
Professional Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste management service in accordance with all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages and safety checkpoints for handling this compound.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety measures, your laboratory can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for groundbreaking research.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ipservices.care [ipservices.care]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. Cytotoxic Drug Safety [tru.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
